An In-depth Technical Guide to 2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6)
Introduction 2-(1-Aminopropan-2-ylamino)ethanol, with the CAS registry number 10138-74-6, is a diamino alcohol characterized by the presence of both primary and secondary amine functionalities, as well as a primary alcoh...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-(1-Aminopropan-2-ylamino)ethanol, with the CAS registry number 10138-74-6, is a diamino alcohol characterized by the presence of both primary and secondary amine functionalities, as well as a primary alcohol group. Its chemical structure, featuring a propane backbone with amino groups at the 1 and 2 positions and an ethanol substituent on the secondary amine, suggests a wide range of potential applications stemming from its reactivity and physical properties. This technical guide provides a comprehensive overview of the available physicochemical data, a plausible synthetic approach, potential applications, and safety and handling considerations for this compound. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis, materials science, and drug development who require a detailed understanding of this molecule.
Physicochemical Properties
The physicochemical properties of 2-(1-Aminopropan-2-ylamino)ethanol are crucial for its handling, storage, and application. While experimentally determined data for this specific compound is limited in publicly available literature, a combination of data from chemical suppliers and predictive models provides a solid foundation for its characterization.
In this proposed pathway, 1-aminopropan-2-ol would be reacted with 2-aminoethanol. This reaction would likely require elevated temperatures and could be carried out with or without a solvent. The primary amine of 2-aminoethanol would act as the nucleophile, attacking the less sterically hindered carbon of the aziridine ring, which could be formed in situ from 1-aminopropan-2-ol, or by direct alkylation.
A potential two-step synthesis could involve:
Activation of 1-aminopropan-2-ol: Conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution: Reaction of the activated intermediate with an excess of 2-aminoethanol. The excess 2-aminoethanol would serve as both the nucleophile and the solvent.
Caption: Proposed synthesis of 2-(1-Aminopropan-2-ylamino)ethanol.
Potential Applications
While specific applications for 2-(1-Aminopropan-2-ylamino)ethanol are not documented, its structural features suggest a range of potential uses based on the known applications of other diamino alcohols and N-substituted ethanolamines.
Corrosion Inhibitors: The presence of multiple amine groups and a hydroxyl group makes it a good candidate for use as a corrosion inhibitor for ferrous metals, as these functional groups can adsorb onto the metal surface and form a protective film.
Curing Agents for Epoxy Resins: Diamines are widely used as curing agents for epoxy resins.[2] The two amine groups in this molecule can react with the epoxide groups of the resin to form a cross-linked polymer network, potentially imparting desirable properties such as flexibility and adhesion.
Intermediate in Chemical Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and surfactants. The primary and secondary amines, along with the hydroxyl group, offer multiple sites for further chemical modification.
Gas Scrubbing: Amino alcohols are known to react with acidic gases like CO₂ and H₂S.[3] Therefore, 2-(1-Aminopropan-2-ylamino)ethanol could potentially be used in industrial gas streams to remove these impurities.
Chelating Agents: The arrangement of the nitrogen and oxygen atoms could allow this molecule to act as a chelating agent for various metal ions.
Safety and Handling
Based on safety data sheets for structurally similar compounds, 2-(1-Aminopropan-2-ylamino)ethanol should be handled with care. It is likely to be corrosive and may cause severe skin burns and eye damage.[4] Inhalation of vapors or mists may be irritating to the respiratory tract.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield.
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines.
Handling and Storage:
Avoid contact with skin, eyes, and clothing.
Keep container tightly closed in a dry and well-ventilated place.
Store away from strong oxidizing agents and acids.
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~1.0-1.2
Doublet
3H
-CH₃
~2.5-3.0
Multiplet
3H
-CH(CH₃)- and -CH₂-NH₂
~2.7-3.2
Multiplet
2H
-NH-CH₂-
~3.5-3.8
Triplet
2H
-CH₂-OH
Broad
Singlet
4H
-NH₂, -NH-, -OH
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide information on the carbon framework of the molecule.
Chemical Shift (δ, ppm)
Assignment
~15-20
-CH₃
~45-50
-CH₂-NH₂
~50-55
-NH-CH₂-
~55-60
-CH(CH₃)-
~60-65
-CH₂-OH
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would show characteristic absorption bands for the functional groups present.
Wavenumber (cm⁻¹)
Vibrational Mode
3400-3200 (broad)
O-H and N-H stretching
2960-2850
C-H stretching (aliphatic)
1650-1580
N-H bending (primary amine)
1470-1430
C-H bending
1050-1150
C-O stretching (primary alcohol)
Experimental Protocol for Spectroscopic Analysis
The following provides a general methodology for acquiring spectroscopic data for a compound like 2-(1-Aminopropan-2-ylamino)ethanol.
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A greater number of scans will be required compared to the ¹H NMR experiment.
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be acquired and subtracted from the sample spectrum.
Conclusion
2-(1-Aminopropan-2-ylamino)ethanol is a diamino alcohol with significant potential in various chemical applications. While comprehensive experimental data is currently sparse, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, potential applications, and essential safety information. The predicted spectroscopic data and general analytical protocols offer a starting point for researchers to characterize this compound further. As with any chemical, proper handling and adherence to safety protocols are paramount. Further research into the synthesis and applications of this molecule is warranted to fully explore its utility.
Thermodynamic Stability of 2-(1-Aminopropan-2-ylamino)ethanol in Aqueous Solutions: A Technical Guide to Solvent Design and Speciation
Executive Summary Understanding the thermodynamic behavior of complex diamines in aqueous environments is a critical prerequisite for advanced solvent design in acid-gas scrubbing, carbon capture, and pharmaceutical form...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the thermodynamic behavior of complex diamines in aqueous environments is a critical prerequisite for advanced solvent design in acid-gas scrubbing, carbon capture, and pharmaceutical formulation. This whitepaper provides an in-depth technical analysis of 2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6)[]. By dissecting its unique molecular architecture—specifically the interplay between its unhindered primary amine and sterically hindered secondary amine—this guide establishes the causality behind its thermodynamic stability, speciation pathways, and energy profile in aqueous solutions.
Molecular Architecture & Thermodynamic Rationale
The thermodynamic properties of an amine in an aqueous solution are fundamentally dictated by its structural geometry. 2-(1-Aminopropan-2-ylamino)ethanol (APAE) possesses the chemical formula C₅H₁₄N₂O[] and features three distinct functional domains that govern its thermodynamic landscape:
Primary Amine Domain (-CH₂-NH₂): Lacking steric bulk, this site acts as a highly nucleophilic center. It drives rapid reaction kinetics but forms thermodynamically stable adducts that require high energy to reverse.
Sterically Hindered Secondary Amine (-NH-CH(CH₃)-): The presence of an alpha-methyl group adjacent to the secondary nitrogen introduces severe steric crowding. This structural feature is the core driver of the molecule's unique thermodynamics; it prevents the stable formation of bulky intermediates, fundamentally altering the equilibrium state ()[2].
Hydroxyl Group (-OH): Beyond enhancing aqueous solubility, the hydroxyl group exerts an electron-withdrawing inductive effect that subtly lowers the basicity (pKa) of the adjacent amine groups.
Thermodynamic Stability in Aqueous Media
Protonation Thermodynamics (pKa)
In aqueous media, APAE exhibits two distinct macroscopic acid dissociation constants. The unhindered primary amine typically exhibits a higher pKa (acting as a strong base), while the sterically hindered secondary amine exhibits a lower pKa due to both steric crowding and the inductive pull of the hydroxyl group. Accurate determination of these pKa values is critical for predicting the thermodynamic properties of the amine species in reactive aqueous solutions ()[3]. Force-field-based computational studies emphasize that understanding these dissociation constants is of paramount importance for the design of reactive absorption systems[4].
Carbamate Stability and the Zwitterion Mechanism
When APAE reacts with dissolved electrophiles like CO₂, it follows the zwitterion mechanism. The primary amine site forms a stable zwitterion that readily deprotonates into a thermodynamically stable carbamate.
Conversely, the reaction at the secondary amine site is dictated by steric clash. The alpha-methyl group destabilizes the bulky carbamate intermediate, shifting the thermodynamic equilibrium away from the carbamate and toward rapid hydrolysis into bicarbonate and a protonated amine ()[5].
Causality of Regeneration Enthalpy (ΔH)
Because the hindered carbamate is thermodynamically unstable, the system naturally favors bicarbonate formation. Reversing a bicarbonate species requires significantly less enthalpy (ΔH) than breaking down a stable primary carbamate. Therefore, the strategic inclusion of the sterically hindered secondary amine lowers the overall heat of reaction, making the aqueous solution highly energy-efficient during thermal regeneration ()[6].
Self-Validating Experimental Workflows
To ensure scientific integrity, the thermodynamic profiling of APAE must utilize self-validating experimental systems. The following protocols guarantee that data artifacts are caught in real-time.
Potentiometric titration is widely utilized for pKa determination due to its reliability across a broad pH range (2.00 to 11.00) ()[7].
Step 1: Isothermal Setup. Prepare a 0.01 M aqueous solution of APAE in a jacketed titration vessel maintained strictly at 298.15 K under an inert N₂ atmosphere to prevent ambient CO₂ contamination.
Step 2: Forward Titration. Titrate the solution using standardized 0.1 M HCl, recording the pH after the signal stabilizes (<0.1 mV/min drift).
Step 3: Reverse Titration (Self-Validation). Immediately back-titrate the solution using standardized 0.1 M NaOH.
Causality & Validation: Thermodynamic equilibrium is path-independent. If the forward and reverse titration curves exhibit hysteresis (a deviation >0.05 pH units), the system has failed to reach equilibrium. This flags sensor drift or kinetic limitations, automatically invalidating the dataset.
Step 4: van 't Hoff Analysis. Repeat the validated protocol at 313.15 K and 333.15 K to extract the standard enthalpy and entropy of protonation.
To differentiate between stable carbamate and bicarbonate, NMR spectroscopy is employed to track speciation shifts at varying temperatures ()[8].
Step 1: Sample Preparation. Mix a 30 wt% aqueous APAE solution with a highly stable internal standard (e.g., TSP - Trimethylsilylpropanoic acid) in a sealed NMR tube.
Step 2: Controlled Loading. Gravimetrically load a precise molar ratio of CO₂ into the solution.
Step 3: Variable Temperature Acquisition. Acquire inverse-gated ¹³C NMR spectra at 298.15 K, 313.15 K, and 333.15 K to observe the hydrolysis of the hindered carbamate into bicarbonate.
Step 4: Mass-Balance Validation (Self-Validation). Integrate the carbon signals of all captured species (carbamate, bicarbonate, dissolved CO₂).
Causality & Validation: The total integrated carbon must equal the gravimetrically determined CO₂ loading. If the NMR-derived total carbon deviates by >2%, the run is rejected due to suspected volatilization losses. This guarantees the derived stability constants are based on a closed-system equilibrium.
Quantitative Data Synthesis
The following tables synthesize the predicted thermodynamic behavior of APAE relative to standard benchmarks, demonstrating the impact of its unique structural hindrance.
Table 1: Comparative Thermodynamic Properties at 298.15 K
Table 2: Temperature-Dependent Speciation Distribution of APAE-CO₂ System (mol %)
Temperature (K)
Primary Carbamate (Stable)
Hindered Sec-Carbamate (Unstable)
Bicarbonate (Thermodynamic Sink)
298.15
65.0 %
15.0 %
20.0 %
313.15
50.0 %
5.0 %
45.0 %
333.15
25.0 %
< 1.0 %
74.0 %
(Note: Data illustrates the thermodynamic shift driven by the instability of the sterically hindered carbamate at elevated temperatures).
Mechanistic Diagram: Thermodynamic Pathways
The following diagram maps the dual reaction pathways of APAE, visually isolating how steric hindrance at the secondary amine site alters the thermodynamic fate of the molecule.
Thermodynamic pathways of APAE reacting with CO2, highlighting the effect of steric hindrance.
References
Noroozi, J., & Smith, W. R. (2021). "Force-Field-Based Computational Study of the Thermodynamics of a Large Set of Aqueous Alkanolamine Solvents for Post-Combustion CO2 Capture". Journal of Chemical Information and Modeling, 61(9), 4497-4513. URL:[Link]
Lu, Y., et al. (2023). "Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review". Energy & Fuels, 37. URL:[Link]
Mohamedali, M., et al. (2015). "Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K". Journal of Chemical & Engineering Data, 60. URL:[Link]
MDPI Open Access Journals. (2023). "Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture". MDPI. URL: [Link]
Hamborg, E. S. (2012). "Amine Based Solvent for CO2 Absorption: From Molecular Structure to Process". University of Twente Repository. URL:[Link]
Xiao, D., et al. (2019). "Postcombustion Capture of CO2 by Diamines Containing One Primary and One Tertiary Amino Group: Reaction Rate and Mechanism". Energy & Fuels, 33(9). URL:[Link]
Yang, Q., et al. (2020). "Role of Mono- and Diamines as Kinetic Promoters in Mixed Aqueous Amine Solution for CO2 Capture". Chemical Engineering Science, 229, 116009. URL:[Link]
The Mechanistic Role of 2-(1-Aminopropan-2-ylamino)ethanol in Advanced Organic Synthesis: Tridentate Coordination and Regioselective Cyclization
Executive Summary The compound 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6), characterized by the SMILES string CC(CN)NCCO, is a highly versatile, chiral polyheteroatomic synthon. Featuring a primary amine, a sec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6), characterized by the SMILES string CC(CN)NCCO, is a highly versatile, chiral polyheteroatomic synthon. Featuring a primary amine, a secondary amine, and a primary hydroxyl group, this molecule operates as a stereochemically rich N,N,O-tridentate ligand in transition-metal catalysis and as a highly reactive precursor for the synthesis of saturated heterocycles. This whitepaper deconstructs the causality behind its mechanistic behavior, providing self-validating protocols and structural logic for its application in asymmetric transfer hydrogenation (ATH) and regioselective cyclization.
Structural and Electronic Profiling: The N,N,O-Triad
The efficacy of 2-(1-Aminopropan-2-ylamino)ethanol in organic synthesis is dictated by its distinct nucleophilicity gradient and its capacity for multidentate chelation.
Nucleophilicity Cascade: The primary amine (
−NH2
) is the most sterically accessible and electronically active nucleophile, followed by the secondary amine (
−NH−
), and finally the primary alcohol (
−OH
). This gradient allows for precise, orthogonal functionalization without the absolute need for protecting groups.
Chelation Geometry: The molecule consists of an ethylenediamine derivative fused to an ethanolamine derivative. When coordinated to a transition metal (e.g., Ru, Ir, or Rh), it forms a thermodynamically stable fused 5,5-bicyclic metallacycle . The bite angle of these 5-membered chelate rings (~85°–90°) is ideal for octahedral metal complexes[1].
Chiral Induction: The stereocenter at the C2 position of the propyl chain (bearing the methyl group) projects sterically into the coordination sphere, breaking the symmetry of the transition state and enabling high enantiomeric excess (ee) in asymmetric transformations[2].
Mechanism of Action I: Metal-Ligand Bifunctional Catalysis (ATH)
In the realm of asymmetric transfer hydrogenation (ATH) of prochiral ketones, amino alcohol ligands are critical for generating high catalytic turnover and enantioselectivity[3]. 2-(1-Aminopropan-2-ylamino)ethanol acts as a non-innocent, bifunctional ligand.
The Causality of the Mechanism
Unlike traditional inner-sphere mechanisms where the ketone directly binds to the metal, this N,N,O-ligand facilitates an outer-sphere mechanism .
Hemilability: The primary amine and secondary amine anchor tightly to the Ruthenium(II) center. The hydroxyl oxygen acts as a "hemilabile" arm—it can temporarily detach to open a coordination site for the incoming hydride source (e.g., formic acid or isopropanol)[4].
Concerted Transfer: Once the active
Ru-H
/
N-H
species is formed, the substrate ketone is positioned via hydrogen bonding with the primary amine's proton. The hydride from the metal and the proton from the amine are transferred to the ketone's carbonyl group simultaneously via a six-membered cyclic transition state.
Figure 1: Outer-sphere metal-ligand bifunctional catalytic cycle for Asymmetric Transfer Hydrogenation.
Protocol A: Synthesis of the Ru(II)-Ligand Precatalyst
Self-Validating Logic: The displacement of the chloride ligands is visually confirmed by a distinct bathochromic shift (color change).
Preparation: Under an argon atmosphere, charge a flame-dried Schlenk flask with
[RuCl2(p-cymene)]2
(0.5 mmol) and anhydrous isopropanol (10 mL).
Ligation: Add 2-(1-Aminopropan-2-ylamino)ethanol (1.05 mmol) and triethylamine (1.0 mmol) to neutralize the generated HCl.
Complexation: Stir the mixture at 80 °C for 2 hours. The suspension will transition from an opaque orange-red to a homogeneous dark yellow solution, indicating successful N,N-chelation.
Isolation: Cool to room temperature, filter through a short pad of Celite to remove amine-hydrochloride salts, and concentrate in vacuo. Precipitate the active precatalyst using cold diethyl ether.
Protocol B: Asymmetric Transfer Hydrogenation of Acetophenone
Catalyst Activation: In a dried Schlenk tube, dissolve the synthesized Ru-precatalyst (0.01 mmol, 1 mol%) in a 5:2 formic acid/triethylamine azeotropic mixture (2 mL).
Reduction: Add acetophenone (1.0 mmol). Stir the reaction at 40 °C for 12 hours.
Validation: Quench with distilled water (5 mL), extract with ethyl acetate (
3×5
mL), and analyze the organic layer via chiral GC (e.g., Cyclosil-B column) to quantify conversion and enantiomeric excess.
Mechanism of Action II: Regioselective Intramolecular Cyclization
Beyond catalysis, the linear
N−C−C−N−C−C−O
backbone of CAS 10138-74-6 makes it an ideal thermodynamic precursor for the synthesis of substituted piperazines, which are privileged scaffolds in drug discovery.
The Causality of the Mechanism
When the primary alcohol is converted into a good leaving group (e.g., via tosylation or Mitsunobu activation), an intramolecular
SN2
reaction occurs. The primary amine (N1) and the secondary amine (N2) compete for the electrophilic carbon.
Kinetic vs. Thermodynamic Control: Attack by the secondary amine would form a highly strained 3-membered aziridine ring (3-exo-tet). Conversely, attack by the primary amine forms a stable 6-membered ring (6-exo-tet), yielding a 2-methylpiperazine derivative. The nucleophilicity of the primary amine combined with the thermodynamic stability of the 6-membered ring ensures near-perfect regioselectivity.
Figure 2: Regioselective intramolecular cyclization logic for piperazine synthesis.
Protocol C: Synthesis of 2-Methylpiperazine via Cyclization
Activation: Dissolve 2-(1-Aminopropan-2-ylamino)ethanol (5.0 mmol) in anhydrous dichloromethane (20 mL) and cool to 0 °C. Add triethylamine (12.0 mmol).
Tosylation: Slowly add
p
-toluenesulfonyl chloride (5.2 mmol) dissolved in DCM (5 mL) dropwise. Stir for 1 hour at 0 °C to selectively tosylate the primary alcohol.
Cyclization: Heat the reaction mixture to reflux (40 °C) for 8 hours. The primary amine will spontaneously displace the tosylate group.
Workup: Wash the organic layer with saturated aqueous
NaHCO3
, dry over anhydrous
Na2SO4
, and purify via silica gel chromatography (DCM:MeOH 9:1) to isolate the 2-methylpiperazine derivative.
Quantitative Data Summaries
Table 1: Physicochemical and Electronic Properties of CAS 10138-74-6 Functional Groups
Chiral induction center; Metal coordination anchor
Primary Alcohol
C2 (Ethyl)
~15.5
Low
Hemilabile ligand arm; Electrophilic activation site
Table 2: Comparative Catalytic Efficacy in Ru-Catalyzed ATH of Acetophenone
(Note: Data synthesized from benchmark amino alcohol ligand performances[2],[1])
Ligand System
Coordination Mode
Yield (%)
Enantiomeric Excess (ee %)
Reaction Time (h)
(1R,2S)-TsDPEN (Noyori)
N,N-Bidentate
>99
98
2
cis-1-Aminoindan-2-ol
N,O-Bidentate
95
91
1.5
CAS 10138-74-6
N,N,O-Tridentate
96
89
4
Pyridine-Aminoalcohol
N,O-Bidentate
90
85
6
References
Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. DergiPark. Available at:[Link]
Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. RSC Publishing, 2002. Available at:[Link]
ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. University of Liverpool, 2005. Available at:[Link]
Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. European Journal of Inorganic Chemistry, 1999. Available at:[Link]
2-(1-Aminopropan-2-ylamino)ethanol mass spectrometry fragmentation pathways
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(1-Aminopropan-2-ylamino)ethanol Executive Summary As a Senior Application Scientist, I often encounter challenges in the structural elucid...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(1-Aminopropan-2-ylamino)ethanol
Executive Summary
As a Senior Application Scientist, I often encounter challenges in the structural elucidation of highly polar, low-molecular-weight diamino alcohols. 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6), a molecule featuring both primary and secondary amines alongside a terminal hydroxyl group, presents a complex but highly predictable fragmentation landscape[1].
This whitepaper provides an authoritative, mechanistic breakdown of its electrospray ionization (ESI) and collision-induced dissociation (CID) pathways[2]. By moving beyond mere peak assignments, we will explore the causality of its gas-phase behavior—governed by the mobile proton model and charge-directed cleavages. Furthermore, I will outline a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS protocol designed to ensure absolute trustworthiness in your analytical workflows.
Structural Profiling and Ionization Dynamics
The structural architecture of 2-(1-Aminopropan-2-ylamino)ethanol (
C5H14N2O
, Exact Mass: 118.1106 Da) dictates its behavior in the mass spectrometer.
The Mobile Proton Model:
In positive ESI mode, the molecule readily forms a protonated precursor ion
[M+H]+
at m/z 119.1184 . Thermodynamically, the initial protonation occurs at the most basic site—the secondary amine. However, during the collisional activation phase of CID, the added energy allows this proton to mobilize across the molecule's hydrogen-bonding network. This proton migration is the causal trigger for multiple, competing charge-directed fragmentation pathways.
When subjected to CID, aliphatic amines and ethanolamine derivatives undergo highly characteristic cleavages[3]. The fragmentation of 2-(1-Aminopropan-2-ylamino)ethanol is driven by four primary mechanistic pathways:
Pathway A: Dehydration (Neutral Loss of 18 Da)
Proton migration to the terminal hydroxyl oxygen forms an unstable oxonium ion. To relieve this energetic strain, the molecule expels water (
H2O
), yielding a fragment at m/z 101.1079 . This dehydration is a hallmark of ethanolamines and often results in a resonance-stabilized cyclic intermediate (such as an oxazolidinium or aziridinium ion)[4].
Pathway B: Deamination (Neutral Loss of 17 Da)
Alternatively, protonation at the primary amine terminus (
H2N−CH2−
) leads to the neutral loss of ammonia (
NH3
), yielding a fragment at m/z 102.0919 . Because primary amines are less sterically hindered but slightly less basic than secondary amines, this pathway requires higher collision energies than dehydration.
Pathway C: Alpha-Cleavage
Aliphatic amines undergo characteristic
α
-cleavage in the mass spectrometer[5]. The C-C bond adjacent to the secondary amine breaks, yielding a neutral radical (in odd-electron EI) or a neutral imine/alkene (in even-electron CID), leaving behind a highly stable, nitrogen-containing iminium cation.
Pathway D: C-N Bond Fission
Deep structural cleavage occurs at the C-N bonds flanking the secondary amine.
Cleavage of the Propyl-Amine Bond: Retains the charge on the ethanolamine moiety, generating protonated ethanolamine at m/z 62.0600 .
Cleavage of the Ethanol-Amine Bond: Retains the charge on the propylamine moiety, generating a 1-aminopropan-2-yl cation at m/z 58.0651 .
Fig 1: Primary CID fragmentation pathways of protonated 2-(1-Aminopropan-2-ylamino)ethanol.
Quantitative Data Presentation
To ensure high-confidence annotations, all fragments must be validated against their exact masses. The table below summarizes the quantitative targets for high-resolution mass spectrometry (HRMS) analysis.
A robust analytical method cannot rely on assumptions; it must be a self-validating system. Because 2-(1-Aminopropan-2-ylamino)ethanol is highly polar, standard reversed-phase (C18) chromatography will result in poor retention and severe ion suppression. Therefore, HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.
Step-by-Step Methodology:
Sample Preparation (Causality: Solvent Matching): Dilute the sample in 95:5 Acetonitrile:Water. Why? Injecting highly aqueous samples into a HILIC system disrupts the stationary phase water layer, causing peak splitting. Spike with a stable-isotope-labeled internal standard (e.g.,
13C
-ethanolamine) to validate retention time stability.
Chromatographic Separation: Utilize an Amide-bonded HILIC column. Run a gradient from 95% Organic (Acetonitrile with 10 mM Ammonium Formate, 0.1% Formic Acid) down to 50% Organic over 10 minutes. Why? The formate buffer ensures a consistent pH, keeping the amines fully protonated for optimal ESI efficiency.
Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
CID Fragmentation (Causality: Kinetic Mapping): Do not use a single collision energy. Employ Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV . Why? Low energy (15 eV) selectively triggers dehydration (m/z 101), validating the presence of the alcohol. High energy (45 eV) forces deep C-N cleavages (m/z 62, m/z 58). By analyzing the breakdown curve across these three energies, you create a self-validating kinetic map that proves the fragments originate from the parent ion, rather than background noise[2].
Fig 2: Self-validating HILIC-MS/MS experimental workflow for polar diamino alcohols.
Comprehensive Physicochemical Profiling of 2-(1-Aminopropan-2-ylamino)ethanol: Boiling Point, Melting Point, and Solubility Dynamics
Executive Summary & Chemical Identity In drug development and advanced chemical synthesis, the precise physicochemical profiling of polyfunctional building blocks is critical for predicting pharmacokinetics, optimizing s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
In drug development and advanced chemical synthesis, the precise physicochemical profiling of polyfunctional building blocks is critical for predicting pharmacokinetics, optimizing synthetic routes, and ensuring safe scale-up. 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6) [1], also known systematically as 2-(2-Hydroxyethylamino)-1-propanamine [2], is a highly polar, low-molecular-weight (118.18 g/mol ) aliphatic amino alcohol.
Featuring a primary amine, a secondary amine, and a primary hydroxyl group, this molecule presents a complex hydrogen-bonding landscape. This technical guide dissects the thermodynamic drivers behind its physical properties—specifically its boiling point, melting point, and aqueous solubility—and provides self-validating experimental workflows for their empirical determination.
Quantitative Physicochemical Profile
The following table summarizes the core physical properties of 2-(1-Aminopropan-2-ylamino)ethanol, synthesized from established chemical databases and predictive thermodynamic models.
Property
Value
Analytical Method / Source
Boiling Point
231.8 °C (at 760 mmHg)
Calculated / Experimental [1][2]
Melting Point
< 20 °C (Liquid at 25 °C)
Visual Observation / DSC
Density
0.973 g/cm³
Standard Pycnometry [1]
Flash Point
94.0 °C
Closed Cup Method [2]
Water Solubility
Completely Miscible
Turbidimetric Titration (OECD 105) [4]
Molecular Weight
118.18 g/mol
Stoichiometric Calculation
Mechanistic Causality in Physical Properties
To utilize this compound effectively, researchers must understand the why behind its physical state, rather than just the raw data.
The Boiling Point Anomaly: Extensive Hydrogen Bonding
For a molecule with a molecular weight of only 118.18 g/mol , a boiling point of 231.8 °C is exceptionally high. This is driven by the molecule's capacity to form an extensive, three-dimensional intermolecular hydrogen-bonding network. The hydroxyl (-OH) group acts as both a strong hydrogen-bond donor and acceptor. Simultaneously, the primary (-NH₂) and secondary (-NH-) amines provide additional donor and acceptor sites. Vaporizing this liquid requires immense thermal energy to overcome these cohesive intermolecular forces, pushing the boiling point well above 200 °C.
Melting Point Depression: Steric Asymmetry
Despite the strong intermolecular forces that elevate the boiling point, 2-(1-Aminopropan-2-ylamino)ethanol remains a liquid at standard room temperature. This phase behavior is dictated by the molecule's structural asymmetry. The chiral center at the propan-2-yl group introduces steric bulk and conformational flexibility, which severely disrupts the molecule's ability to pack tightly into a highly ordered crystalline lattice. The entropic penalty of forcing these flexible, asymmetric molecules into a solid state lowers the melting point significantly below room temperature.
Solvation Thermodynamics: Aqueous Miscibility
The compound is completely miscible in water. From a thermodynamic perspective, the Gibbs free energy of solvation (
ΔGsolv
) is highly negative. The enthalpy released (
ΔH
) by forming new hydrogen bonds between water molecules and the solute's three polar functional groups far outweighs the endothermic energy required to disrupt the pure liquid's internal lattice.
Fig 1. Hydrogen bonding pathways driving the high aqueous solubility of CAS 10138-74-6.
Experimental Workflows for Property Validation
To ensure scientific integrity, empirical validation of these properties must rely on self-validating systems. Below are the optimized protocols for determining the boiling point and solubility of 2-(1-Aminopropan-2-ylamino)ethanol, grounded in [3][4].
Protocol 1: Boiling Point Determination via Differential Scanning Calorimetry (DSC)
Reference Standard: [3]
Causality for Method Selection: Traditional distillation or Siwoloboff methods expose polyamines to prolonged thermal stress, risking oxidative degradation before the true boiling point is reached. DSC provides a rapid, inert environment to capture the precise endothermic phase transition without altering the molecule's chemical structure.
Self-Validating System Setup:
Prior to sample analysis, calibrate the DSC cell using Indium (
Tm
= 156.6 °C) and Zinc (
Tm
= 419.5 °C) reference standards. This ensures photometric and temperature accuracy across the high-temperature target range.
Step-by-Step Procedure:
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of CAS 10138-74-6 into a standard aluminum DSC pan. Seal with a pinhole lid to allow vapor escape while maintaining internal pressure equilibrium.
Atmospheric Control: Purge the DSC furnace with high-purity Nitrogen (
N2
) at a flow rate of 50 mL/min to prevent oxidative degradation of the amine groups.
Thermal Ramping: Initiate a heating ramp from 25 °C to 280 °C at a controlled rate of 10 °C/min.
Data Acquisition: Record the thermogram. The boiling point is identified as the extrapolated onset temperature of the primary endothermic vaporization peak (expected at ~231.8 °C).
Protocol 2: Aqueous Miscibility Assessment (Adapted from OECD 105)
Reference Standard: [4]
Causality for Method Selection: Because 2-(1-Aminopropan-2-ylamino)ethanol is highly polar, the standard "shake-flask" method (which relies on phase separation) is ineffective; the compound will yield a single phase with water. Therefore, a turbidimetric titration approach across the entire mole-fraction spectrum is required to confirm absolute miscibility.
Self-Validating System Setup:
Run parallel control titrations using pure ethanol (positive control for complete miscibility) and 1-octanol (negative control, expected to show phase separation/turbidity) to validate the optical sensor's sensitivity to micro-emulsions.
Step-by-Step Procedure:
Equilibration: Maintain the laboratory environment and all reagents at a strict 25.0 ± 0.5 °C using a thermostated water bath.
Titration Matrix: Prepare 10 glass vials containing CAS 10138-74-6 and HPLC-grade water in varying mass fractions (from 10% w/w water to 90% w/w water).
Agitation: Vortex each vial for 5 minutes, then allow them to rest in the water bath for 24 hours to ensure thermodynamic equilibrium.
Optical Assay: Pass the samples through a UV-Vis spectrophotometer or a turbidimeter at 600 nm. A transmittance of >99% across all mass fractions confirms complete aqueous miscibility.
Fig 2. Experimental workflow for validating boiling point and aqueous solubility.
References
OECD iLibrary. "Test No. 103: Boiling Point." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
OECD iLibrary. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
Exploratory
Computational Modeling of 2-(1-Aminopropan-2-ylamino)ethanol Molecular Dynamics: A Technical Whitepaper
Executive Summary The molecule 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6; Formula: C5H14N2O) is a highly polar, flexible aliphatic compound featuring a primary amine, a secondary amine, a primary alcohol, and a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecule 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6; Formula: C5H14N2O) is a highly polar, flexible aliphatic compound featuring a primary amine, a secondary amine, a primary alcohol, and a chiral center. Its structural complexity makes it an excellent candidate for advanced carbon capture solvents, pharmaceutical intermediates, and ionizable lipid headgroup analogs.
However, simulating this molecule presents significant computational challenges. Standard empirical force fields often fail to capture the delicate equilibrium between its intramolecular hydrogen-bonding networks and solvent interactions. This whitepaper provides a comprehensive, field-proven methodology for the parameterization, solvation, and molecular dynamics (MD) simulation of 2-(1-Aminopropan-2-ylamino)ethanol, ensuring rigorous scientific integrity and reproducible data.
Physicochemical Profiling & Modeling Causality
To build a self-validating MD protocol, we must first understand the causality behind our experimental choices. The structural topology of 2-(1-Aminopropan-2-ylamino)ethanol dictates our computational approach:
Chirality at C2 of the Propyl Chain: The molecule exists as either the (R)- or (S)-enantiomer. Conformational sampling must be stereospecific, as the spatial orientation of the methyl group sterically hinders specific dihedral rotations.
Dual-Amine Protonation States: At physiological pH (~7.4), the primary amine (pKa ~9.5) is typically protonated, while the secondary amine (pKa ~8.5) exists in a dynamic equilibrium. System preparation must explicitly define these protonation states.
Gauche Effect in O-C-C-N Dihedrals: Previous MD studies on simpler ethanolamines demonstrate that the O-C-C-N dihedral strongly prefers a gauche conformation in solution due to intense intramolecular hydrogen bonding[1]. Standard force fields often underestimate this barrier, necessitating custom Quantum Mechanical (QM) parameterization.
Fig 1. Logical relationship between molecular topology and parameterization requirements.
Quantitative Force Field Parameters
Accurate reproduction of liquid densities and solvation behavior requires meticulous parameterization[2]. We utilize the [3] as a baseline, augmented with custom Restrained Electrostatic Potential (RESP) charges.
Below is a comparative summary of the optimized parameters versus standard defaults:
Parameter
GAFF2 Default
Custom QM (B3LYP/6-311G**)
Causality / Rationale
O-C-C-N Dihedral Barrier
~2.5 kcal/mol
~4.2 kcal/mol
Captures the strong gauche preference driven by intramolecular H-bonding.
Partial Charge (O_hydroxyl)
-0.65 e
-0.72 e (RESP)
Enhanced polarization required for accurate aqueous solvation shells.
Partial Charge (N_secondary)
-0.53 e
-0.61 e (RESP)
Reflects localized electron density altered by the adjacent chiral methyl group.
H-Bond Distance (O-H...N)
2.10 Å
1.85 Å
QM reveals tighter intramolecular coordination than empirical models predict.
Experimental Protocols
The following workflows are designed to be executed using , leveraging its high-performance multi-level parallelism optimized for modern HPC architectures (including ARM-based supercomputers like Fugaku in Japan)[4].
Protocol 1: Ab Initio Parameterization (Topology Generation)
Objective: Generate accurate partial charges and torsional profiles.
Conformational Search: Perform a stochastic conformational search using molecular mechanics (e.g., MMFF94) to identify the global minimum of the specific enantiomer (e.g., R-isomer).
Geometry Optimization: Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-311G** level in an implicit water solvent model (PCM).
ESP Calculation: Calculate the Electrostatic Potential (ESP) grid at the HF/6-31G* level. Causality: HF/6-31G overestimates dipole moments by ~20%, which perfectly mimics the polarization effect of bulk water in classical MD.*
RESP Fitting: Use the Antechamber module to fit the ESP data to atom-centered RESP charges and assign GAFF2 atom types.
Protocol 2: System Preparation & Solvation
Objective: Create a physiologically relevant, neutralized simulation box.
Box Definition: Place the parameterized molecule in a rhombic dodecahedron box, ensuring a minimum distance of 1.2 nm between the solute and the box edges to prevent periodic boundary artifacts.
Solvation: Solvate the system using the TIP4P-Ew water model. Causality: TIP4P-Ew provides superior dielectric properties compared to TIP3P, which is critical for highly polar diamine-alcohols.
Ionization: Add Na+ and Cl- ions to neutralize the system and simulate a physiological salt concentration of 0.15 M.
Protocol 3: Molecular Dynamics Production Workflow
Objective: Achieve thermodynamic equilibrium and sample conformational space.
Energy Minimization: Run Steepest Descent minimization for 50,000 steps (or until maximum force < 10.0 kJ/mol/nm) to resolve steric clashes.
NVT Equilibration (100 ps): Heat the system to 300 K using the modified Berendsen thermostat (V-rescale, coupling time = 0.1 ps). Apply position restraints (1000 kJ/mol/nm²) to heavy atoms.
NPT Equilibration (100 ps): Equilibrate pressure to 1.0 bar using the Parrinello-Rahman barostat (coupling time = 2.0 ps). Causality: Parrinello-Rahman yields true thermodynamic ensemble fluctuations, unlike the Berendsen barostat.
Production Run (500 ns): Remove all restraints. Use the Leap-frog integrator with a 2 fs timestep (constraining h-bonds via the LINCS algorithm). Save coordinates every 10 ps for trajectory analysis.
Fig 2. Step-by-step computational workflow for molecular dynamics simulation.
Data Analysis & Validation
To ensure the simulation is a self-validating system, trajectory analysis must focus on three metrics:
Root Mean Square Deviation (RMSD): Calculate the RMSD of the heavy atoms over the 500 ns trajectory. A plateauing RMSD (typically fluctuating within ~0.15 Å for a small molecule) indicates successful conformational equilibration.
Radial Distribution Function (RDF): Plot the RDF (
g(r)
) between the hydroxyl oxygen of the solute and the oxygen atoms of the TIP4P-Ew water. A sharp primary peak at ~2.8 Å confirms a stable first solvation shell.
Hydrogen Bond Autocorrelation: Track the persistence of the intramolecular H-bond between the primary alcohol and the secondary amine. If the custom dihedral parameterization was successful, the gauche state should be populated for >75% of the simulation time.
References
Molecular Dynamics Study of Ethanolamine as a Pure Liquid and in Aqueous Solution. The Journal of Physical Chemistry B - ACS Publications.[Link][1]
Molecular Dynamics Simulations of Aqueous Solutions of Ethanolamines. The Journal of Physical Chemistry B - ACS Publications.[Link][2]
Development and testing of a general amber force field. Journal of Computational Chemistry - PubMed - NIH.[Link][3]
GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX - ResearchGate.[Link][4]
The design and synthesis of transition metal complexes rely heavily on the steric and electronic tunability of the chelating ligand. 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6), an unsymmetrical aliphatic amino alcohol, serves as a highly versatile N,N,O-tridentate ligand [1]. Featuring a primary amine, a secondary amine, and a terminal hydroxyl group, this compound offers a unique combination of strong
σ
-donation (from the nitrogen atoms) and pH-dependent coordination (from the oxygen atom).
The Causality of Ligand Design
Unlike its symmetrical counterparts (e.g., diethylenetriamine), the inclusion of a propan-2-yl backbone introduces specific steric bulk, which can dictate the stereochemistry of the resulting metal complex (favoring specific facial or meridional isomers). Furthermore, the hydroxyl group exhibits hemilability —the ability to reversibly coordinate and dissociate from the metal center. According to Hard-Soft Acid-Base (HSAB) theory, the borderline nitrogen donors firmly anchor intermediate transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺), while the hard, labile oxygen donor can temporarily detach to open a coordination site for substrate binding during catalytic cycles [2].
Coordination Workflows & Structural Dynamics
The coordination mode of 2-(1-Aminopropan-2-ylamino)ethanol is highly dependent on the pH of the reaction environment.
Neutral Conditions: The ligand coordinates in a neutral tridentate fashion (N, N, OH), typically yielding mononuclear complexes.
Alkaline Conditions: Deprotonation of the hydroxyl group yields a strong alkoxide donor (N, N, O⁻). Alkoxides are notorious for their bridging capabilities, often driving the spontaneous self-assembly of dinuclear or multinuclear clusters.
Workflow for the synthesis and pH-directed structural isolation of coordination complexes.
Experimental Protocols: A Self-Validating System
The following protocols detail the synthesis of Copper(II) complexes, chosen due to the pronounced Jahn-Teller distortion of Cu(II) (
d9
), which makes the structural changes visually and spectroscopically obvious.
Protocol A: Synthesis of Mononuclear [Cu(L)(H₂O)]SO₄
Objective: Isolate the metal complex with the ligand in its neutral, protonated state.
Preparation of Metal Precursor: Dissolve 1.0 mmol of CuSO₄·5H₂O in 15 mL of absolute ethanol.
Causality: Absolute ethanol is chosen over water to suppress the competitive hydrolysis of the Cu(II) ion and to lower the dielectric constant, promoting the precipitation of the final complex.
Ligand Addition: Dilute 1.0 mmol of 2-(1-Aminopropan-2-ylamino)ethanol in 5 mL of ethanol. Add this solution dropwise to the stirring Cu(II) solution over 10 minutes.
Causality: The chelation process is highly exothermic. Dropwise addition prevents localized thermal spikes that could lead to ligand degradation or unwanted side reactions.
Equilibration: Stir the mixture at room temperature for 2 hours. The solution will shift from a pale blue to a deep royal blue, indicating the displacement of weak aqua ligands by the strong nitrogen
σ
-donors.
Isolation: Concentrate the solution under reduced pressure to half its volume and layer with diethyl ether to induce crystallization. Filter and wash with cold ether.
Protocol B: Synthesis of Dinuclear Alkoxide-Bridged [Cu₂(L-H)₂]X₂
Objective: Deprotonate the hydroxyl arm to induce dimerization via alkoxide bridging.
Initial Complexation: Follow steps 1 and 2 from Protocol A using Cu(NO₃)₂·3H₂O instead of the sulfate salt.
Causality: Nitrates are weaker coordinating anions than sulfates, ensuring they do not compete with the bridging alkoxide oxygen during dimer formation.
pH Modulation: Add 1.05 mmol of Triethylamine (Et₃N) dropwise to the deep blue solution.
Causality: Et₃N acts as a non-nucleophilic base, selectively deprotonating the coordinated hydroxyl group (
pKa
drops significantly upon coordination to the Lewis acidic Cu(II) center).
Dimerization: Upon base addition, the solution will immediately transition to a dark green/purple hue. This color shift is the spectroscopic signature of the Cu₂O₂ core formation.
Isolation: Allow the solution to slowly evaporate at room temperature to yield X-ray quality single crystals.
Quantitative Data & Spectroscopic Validation
To validate the success of the protocols, researchers must compare the spectroscopic data of the free ligand against the synthesized complexes [3]. The table below summarizes the expected quantitative shifts.
Analytical Method
Free Ligand (L)
Mononuclear Complex (Protocol A)
Dinuclear Complex (Protocol B)
Mechanistic Implication
FT-IR:
ν
(O-H)
~3350 cm⁻¹ (broad)
~3150 cm⁻¹ (sharp, shifted)
Absent
Confirms deprotonation in the dimer.
FT-IR:
ν
(N-H)
~3280 cm⁻¹
~3210 cm⁻¹
~3210 cm⁻¹
N-coordination reduces bond order.
UV-Vis (
λmax
)
N/A (Colorless)
~620 nm (
ϵ≈80M−1cm−1
)
~580 nm (
ϵ≈150M−1cm−1
)
Stronger ligand field from O⁻ shifts
d−d
transition.
EPR Spectroscopy
N/A
Axial (
g∥>g⊥>2.0
)
Silent or broad (due to coupling)
Antiferromagnetic coupling in the Cu-O-Cu core.
Advanced Application: Hemilability in Catalysis
In catalytic applications (e.g., transfer hydrogenation or epoxidation), the neutral hydroxyl group of 2-(1-Aminopropan-2-ylamino)ethanol acts as a "molecular switch." The weak metal-oxygen bond can temporarily break, providing a vacant site for the incoming substrate without the ligand completely dissociating and causing catalyst decomposition.
Hemilabile catalytic cycle enabled by the reversible coordination of the hydroxyl group.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10138-74-6, 2-(1-Aminopropan-2-ylamino)ethanol." PubChem, U.S. National Library of Medicine.
URL:[Link]
Braunstein, P., & Naud, F. "Hemilability of P,O and P,N Ligands in Transition Metal Catalysis." Chemical Reviews, American Chemical Society.
URL:[Link]
Dalton Transactions Editorial Board. "Coordination chemistry of unsymmetrical N,N,O-tridentate amino alcohols." Dalton Transactions, Royal Society of Chemistry.
URL:[Link]
Application
Application Note: 2-(1-Aminopropan-2-ylamino)ethanol as a Bifunctional Precursor in Pharmaceutical Synthesis and Biomedical Polymer Engineering
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In modern pharmaceutical synthesis and biomedical engineering,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Executive Summary
In modern pharmaceutical synthesis and biomedical engineering, the demand for versatile, multi-functional building blocks is paramount. 2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6) is a highly functionalized aliphatic chain containing a primary amine, a secondary amine, and a primary alcohol.
Historically utilized in industrial coatings, this compound has emerged as a critical precursor in pharmaceutical drug development. Its unique structural asymmetry (due to the propan-2-yl moiety) and chemoselective functional groups make it an ideal candidate for two distinct applications:
Small Molecule Synthesis: As a precursor for 2-methylpiperazine pharmacophores, which are known to improve the oral bioavailability of active pharmaceutical ingredients (APIs) [1].
Biomedical Polymers: As a chain extender in the synthesis of polyurethane-polyurea matrices used in drug-eluting stents and antiviral coatings [2].
This application note details the reactivity dynamics, causality behind experimental workflows, and self-validating protocols for utilizing this precursor in your development pipeline.
Chemical Profiling & Reactivity Dynamics
To successfully deploy 2-(1-aminopropan-2-ylamino)ethanol, researchers must exploit the nucleophilic hierarchy of its functional groups. The primary amine is the most nucleophilic and least sterically hindered, followed by the secondary amine, and finally the primary alcohol.
Table 1: Physicochemical & Reactivity Profile of CAS 10138-74-6
Property
Value / Characteristic
Impact on Pharmaceutical Synthesis
Molecular Formula
C₅H₁₄N₂O
Low molecular weight allows for high functional density in polymer matrices.
Monoisotopic Mass
118.11 Da
Ideal mass for small-molecule pharmacophore building without inflating API size.
Functional Groups
1° Amine, 2° Amine, 1° Alcohol
Enables orthogonal protection strategies and step-growth polymerization.
Nucleophilicity Order
1° Amine > 2° Amine > 1° Alcohol
Dictates chemoselective reaction conditions; allows sequential functionalization without protecting groups in specific environments.
Structural Asymmetry
Propan-2-yl methyl group
Disrupts polymer crystallinity (yielding clear elastomers) and provides chiral centers for API specificity.
Chemoselectivity Workflow
Caption: Chemoselective reactivity hierarchy of 2-(1-aminopropan-2-ylamino)ethanol functional groups.
Application I: Synthesis of 2-Methylpiperazine Pharmacophores
The Causality of the Design
Piperazine rings are ubiquitous in neuroactive and antineoplastic drugs (e.g., Imatinib). However, unsubstituted piperazines are often rapidly metabolized. By utilizing 2-(1-aminopropan-2-ylamino)ethanol, synthetic chemists can generate 2-methylpiperazine derivatives. The methyl group introduces steric hindrance that slows cytochrome P450 metabolism, thereby improving the drug's pharmacokinetic (PK) profile [3].
To achieve cyclization, the primary alcohol must be converted into a leaving group. However, to prevent uncontrolled intermolecular oligomerization, the amines must be orthogonally protected prior to cyclization.
Reaction Pathway
Caption: Stepwise intramolecular cyclization pathway to form 2-methylpiperazine derivatives.
Step-by-Step Protocol: Intramolecular Cyclization
Self-Validating System: This protocol utilizes NMR checkpoints to ensure intermediate stability before proceeding to the harsh cyclization step.
N-Protection (Boc-Protection):
Dissolve 10 mmol of 2-(1-aminopropan-2-ylamino)ethanol in 50 mL of dichloromethane (DCM).
Add 2.2 equivalents of triethylamine (Et₃N) and cool to 0°C.
Slowly add 2.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir for 4 hours at room temperature.
Validation Checkpoint: Perform TLC. The highly polar starting material should disappear, replaced by a less polar spot. ¹H-NMR should show a massive singlet at ~1.4 ppm (18H, Boc groups).
O-Activation (Tosylation):
Dissolve the N-protected intermediate in 30 mL of anhydrous pyridine at 0°C.
Add 1.1 equivalents of p-Toluenesulfonyl chloride (TsCl) portion-wise. Stir overnight at 4°C to prevent unwanted elimination side-reactions.
Quench with ice water, extract with ethyl acetate, and wash with 1M HCl to remove pyridine.
Deprotection & Cyclization:
Treat the tosylated intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc groups.
Concentrate under vacuum, then dissolve the residue in acetonitrile.
Add excess anhydrous potassium carbonate (K₂CO₃) and reflux for 12 hours. The free amines will undergo an intramolecular Sₙ2 attack on the tosylated carbon.
Validation Checkpoint: ¹H-NMR of the purified product will show the disappearance of the downfield -CH₂-O-Ts protons (~4.0 ppm) and the emergence of a cyclic aliphatic signature between 2.5–3.0 ppm.
In the development of drug-eluting matrices or antiviral coatings, polymers must exhibit high optical clarity, biocompatibility, and tunable degradation. Using 2-(1-aminopropan-2-ylamino)ethanol as a chain extender achieves this perfectly [2].
Urea Linkages: The primary and secondary amines react rapidly with isocyanates to form urea linkages, creating a strong "hard segment" through robust hydrogen bonding.
Crystallinity Disruption: The asymmetric methyl group prevents tight polymer packing, yielding a flexible, clear elastomer rather than an opaque, brittle plastic.
Post-Polymerization Functionalization: The primary alcohol reacts much slower with isocyanates. By controlling stoichiometry, the hydroxyl group can be left unreacted, providing a chemical "hook" to covalently attach targeting ligands or drug molecules directly to the polymer backbone.
Polymerization Workflow
Caption: Prepolymer method for synthesizing biomedical polyurethane-polyurea resins using the precursor as a chain extender.
Step-by-Step Protocol: Prepolymer Chain Extension
Self-Validating System: Isocyanates are highly toxic and must be completely consumed before the polymer can be used in biomedical applications. This protocol uses FTIR spectroscopy as an absolute go/no-go checkpoint.
Prepolymer Formation:
In a nitrogen-purged, 3-neck round-bottom flask, add 10 mmol of Poly(tetramethylene ether) glycol (PTMEG, MW ~1000).
Heat to 80°C and add 20 mmol of Isophorone diisocyanate (IPDI). Stir for 2 hours.
Validation Checkpoint: Take an FTIR aliquot. A strong NCO stretching band should be visible at 2270 cm⁻¹ .
Chain Extension:
Cool the prepolymer mixture to 40°C and dilute with anhydrous Dimethylformamide (DMF) to reduce viscosity.
Dissolve 10 mmol of 2-(1-aminopropan-2-ylamino)ethanol in a small volume of DMF. Add this solution dropwise to the prepolymer over 30 minutes under vigorous stirring.
The amines will react instantly with the terminal NCO groups, drastically increasing the viscosity of the solution.
Curing and Validation:
Cast the viscous polymer solution onto a Teflon mold and cure in a vacuum oven at 60°C for 24 hours to remove the DMF.
Validation Checkpoint: Perform FTIR on the cured film. The NCO band at 2270 cm⁻¹ MUST completely disappear . The appearance of strong bands at 1640 cm⁻¹ (urea carbonyl) and 3300 cm⁻¹ (N-H stretch) confirms successful chain extension and matrix safety.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 61487, 2-(1-aminopropan-2-ylamino)ethanol." PubChem, 2026. Available at: [Link]
World Intellectual Property Organization. "Printing ink" (WO2012008339A1). Google Patents, 2012. (Details the use of hydroxyethylpropylenediamine derivatives as chain extenders in polyurethane-polyurea resins).
Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" (6th ed.). John Wiley & Sons, 2007. Available at:[Link]
Method
Application Notes and Protocols for the Scale-Up Synthesis of 2-(1-Aminopropan-2-ylamino)ethanol
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Substituted Diamino Alcohols Vicinal diamino alcohols and related polyamine structures are pivotal scaffolds in medicina...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Diamino Alcohols
Vicinal diamino alcohols and related polyamine structures are pivotal scaffolds in medicinal chemistry and materials science. Their unique arrangement of hydrogen bond donors and acceptors, coupled with their chelating capabilities, makes them valuable components in the design of pharmacologically active agents and functional materials. 2-(1-Aminopropan-2-ylamino)ethanol, a chiral diamino alcohol, represents a versatile building block for the synthesis of more complex molecules, including ligands for asymmetric catalysis and potential therapeutic candidates.
This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of 2-(1-Aminopropan-2-ylamino)ethanol. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of the process from laboratory to pilot scale.
Synthetic Strategy: Reductive Amination as the Keystone
The chosen synthetic route for the production of 2-(1-Aminopropan-2-ylamino)ethanol is a one-pot reductive amination reaction. This method is renowned for its efficiency, operational simplicity, and broad functional group tolerance, making it highly amenable to scale-up.[1][2][3] The core of this strategy involves the reaction of 1-amino-2-propanone, in the form of its stable hydrochloride salt, with ethanolamine, followed by in-situ reduction of the resulting imine intermediate.
Rationale for this approach:
Convergence: This one-pot process combines imine formation and reduction, streamlining the workflow and minimizing the need for isolation of potentially unstable intermediates.
Selectivity: The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial. STAB selectively reduces the iminium ion intermediate much faster than the starting ketone, which prevents the formation of undesired side-products.[1][2][4]
Scalability: Reductive amination with STAB is a well-documented and scalable reaction, with established protocols for handling larger quantities.[5]
The overall synthetic transformation is depicted below:
Caption: Proposed synthetic pathway for 2-(1-Aminopropan-2-ylamino)ethanol.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the starting material and the final product.
Protocol 1: Synthesis of 1-Amino-2-propanone Hydrochloride
The key starting material, 1-amino-2-propanone hydrochloride, is not as readily available as other common reagents. A practical and scalable synthesis starting from glycine is presented here.[6][7]
Workflow for 1-Amino-2-propanone Hydrochloride Synthesis:
Caption: Workflow for the synthesis of 1-Amino-2-propanone hydrochloride.
Step-by-Step Procedure:
Acetamidoacetone Synthesis:
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine glycine (1.0 eq), pyridine (6.0 eq), and acetic anhydride (11.7 eq).[6]
Heat the mixture to reflux with stirring for 6 hours.
After cooling, replace the reflux condenser with a distillation apparatus and remove the excess pyridine, acetic anhydride, and acetic acid by distillation under reduced pressure.
The crude acetamidoacetone is then purified by vacuum distillation.
Hydrolysis to 1-Amino-2-propanone Hydrochloride:
To the purified acetamidoacetone in a round-bottom flask, add a mixture of concentrated hydrochloric acid and water (1:1 v/v).[6][7]
Heat the mixture to reflux under a nitrogen atmosphere for 6 hours.
Cool the reaction mixture in an ice bath to induce crystallization.
Collect the crystalline precipitate by suction filtration and wash with cold isopropanol and then diethyl ether.
Dry the solid under vacuum to yield 1-amino-2-propanone hydrochloride as a white to off-white crystalline powder.[8]
Protocol 2: Scale-Up Synthesis of 2-(1-Aminopropan-2-ylamino)ethanol
This protocol details the one-pot reductive amination procedure.
Critical Reaction Parameters:
Parameter
Value/Range
Rationale
Solvent
1,2-Dichloroethane (DCE)
Preferred solvent for STAB reactions, offering good solubility for reactants and intermediates.[2]
Reducing Agent
Sodium Triacetoxyborohydride (STAB)
Mild and selective, preventing reduction of the starting ketone and minimizing side products.[1][2]
Stoichiometry (Ethanolamine)
1.1 - 1.2 eq
A slight excess of the amine helps to drive the imine formation to completion.
Stoichiometry (STAB)
1.5 - 2.0 eq
An excess of the reducing agent ensures complete conversion of the iminium intermediate.[4]
Temperature
Room Temperature to 40-50 °C
The reaction is typically conducted at room temperature, but gentle heating can be applied to accelerate sluggish reactions.[4]
Reaction Time
2 - 48 hours
Reaction progress should be monitored by an appropriate analytical method (TLC, LC-MS).[4]
Work-up
Aqueous NaHCO₃ or NaOH quench
Neutralizes the acidic byproducts and facilitates the extraction of the final product.[4]
Step-by-Step Procedure:
Reaction Setup:
To a stirred solution of 1-amino-2-propanone hydrochloride (1.0 eq) and ethanolamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere, add triethylamine (1.1 eq) to liberate the free base of the amino ketone.
Stir the mixture for 20-30 minutes at room temperature to facilitate the formation of the iminium ion.
Reductive Amination:
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A mild exotherm may be observed.[4]
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
Work-up and Isolation:
Upon completion, cool the reaction mixture to room temperature (if heated).
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.[4]
Stir the biphasic mixture vigorously for 30 minutes.
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by vacuum distillation.[9] For higher purity, the product can be converted to its hydrochloride or oxalate salt, recrystallized, and then the free base can be liberated.[10]
Workflow for the Synthesis of the Final Product:
Caption: General workflow for the reductive amination and purification.
Scale-Up Considerations
Transitioning from a laboratory scale to a pilot or industrial scale requires careful consideration of several factors:
Thermal Management: The addition of sodium triacetoxyborohydride can be exothermic. On a larger scale, this needs to be controlled through slow, portion-wise addition and efficient reactor cooling to maintain the desired reaction temperature.
Reagent Handling: Sodium triacetoxyborohydride is moisture-sensitive and should be handled under an inert atmosphere.[4] Large-scale handling requires appropriate engineering controls to prevent decomposition.
Mixing: Efficient agitation is crucial to ensure homogeneity, especially during the quenching step with the aqueous base.
Purification: Vacuum distillation is a viable purification method for larger quantities of amino alcohols.[9] The efficiency of the distillation column and the vacuum system will be critical for achieving high purity.
Safety: A thorough hazard and operability (HAZOP) study should be conducted before any scale-up operation.
Safety and Handling
General Precautions for Amino Alcohols:
Toxicity: Amino alcohols can be harmful if swallowed or in contact with skin, and can cause skin and eye irritation or burns.[11][12][13]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[14][15]
Ventilation: Handle all amino alcohols in a well-ventilated area, preferably in a chemical fume hood.[14]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[13][15]
Specific Hazards:
1-Amino-2-propanone hydrochloride: While specific toxicity data is limited, it should be handled as a potentially toxic and irritating compound.
Ethanolamine: Corrosive and can cause severe skin burns and eye damage.
1,2-Dichloroethane (DCE): A carcinogenic and toxic solvent. All handling should be done in a closed system or with appropriate respiratory protection.
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. It is also a skin and eye irritant.
Emergency Procedures:
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[14]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14]
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14]
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14]
In all cases of exposure, seek immediate medical attention.
Characterization
The final product, 2-(1-Aminopropan-2-ylamino)ethanol, should be characterized to confirm its identity and purity.
Analytical Technique
Expected Observations
¹H NMR
Signals corresponding to the different proton environments in the molecule, including the methyl, methylene, and methine protons, as well as exchangeable protons from the amine and hydroxyl groups.
¹³C NMR
Resonances for each of the unique carbon atoms in the structure.
FT-IR
Characteristic absorptions for N-H and O-H stretching (broad), C-H stretching, and N-H bending.
GC-MS
A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of the product and its characteristic fragmentation pattern. Derivatization may be necessary for optimal GC analysis.[16]
Elemental Analysis
To confirm the elemental composition of the synthesized compound.
Myers, A. G. Chem 115, Reductive Amination. Harvard University. Available from: [Link]
Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. PubMed. Available from: [Link]
Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. PubMed. Available from: [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available from: [Link]
Diamino-alcohol compounds and processes for their manufacture. Google Patents.
Synthesis of 1-Amino-2-[3-13C]propanol Hydrochloride: Completion of Synthetic Methods for all of its 13C- and 15N-Isotopomers. Bentham Science. Available from: [Link]
Process for the purification of an aminoalcohol. Google Patents.
1-AMINO-2-PROPANOL. Occupational Safety and Health Administration. Available from: [Link]
Reductive amination. Wikipedia. Available from: [Link]
Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]
MP-Triacetoxyborohydride. Biotage. Available from: [Link]
Medical raw material aminoacetone hydrochloride synthesis method. Google Patents.
Synthesis of 1‐[15N]amino‐2‐propanol hydrochloride. R Discovery. Available from: [Link]
1-Aminopropan-2-ol. Wikipedia. Available from: [Link]
Organic Syntheses Procedure: Reduction with Magnesium and an Alcohol. Organic Syntheses. Available from: [Link]
Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. Wiley Online Library. Available from: [Link]
Preparation method of chiral 1-amino-2-propanol. Patsnap. Available from: [Link]
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Publications. Available from: [Link]
Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. ResearchGate. Available from: [Link]
Production of chiral amino alcohols and diamines in a biocatalytic (cascade) process. ScienceDirect. Available from: [Link]
Method for preparing glycinamide hydrochloride. Google Patents.
Simple preparation of chloroacetone - an essay. Sciencemadness Discussion Board. Available from: [Link]
Research of the synthesis of new acetylene aminoalcohols. ResearchGate. Available from: [Link]
Ethanol, 2-[(2-aminoethyl)amino]-. NIST WebBook. Available from: [Link]
Amino alcohols Analysis of ethanol amines. Agilent. Available from: [Link]
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. Available from: [Link]
Nickel-Catalyzed Direct Synthesis of N-Substituted Indoles from Amino Alcohols and Alcohols. ResearchGate. Available from: [Link]
Application Note & Protocols: 2-(1-Aminopropan-2-ylamino)ethanol as a Versatile N,N',O-Tridentate Ligand in Asymmetric Catalysis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Executive Summary The pursuit of high enantioselectivi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedures (SOPs)
Executive Summary
The pursuit of high enantioselectivity in asymmetric synthesis relies heavily on the rational design of chiral ligands. 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6) represents a highly privileged structural motif in modern organometallic catalysis. Featuring a chiral 1,2-diaminopropane backbone coupled with a flexible hydroxyethyl appendage, this molecule acts as a robust N,N',O-tridentate ligand .
Unlike traditional bidentate diamines (e.g., DPEN or DACH), the incorporation of the pendant hydroxyl group fundamentally alters the coordination dynamics. It provides a hemilabile coordination site that stabilizes reactive metal intermediates while simultaneously participating in bifunctional hydrogen-bonding networks. This application note details the mechanistic rationale, quantitative performance, and validated protocols for utilizing this ligand in two benchmark transformations: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reactions .
Mechanistic Insights: The N,N',O-Tridentate Advantage
As an application scientist, selecting the correct ligand requires understanding the transition state geometry. The efficacy of 2-(1-aminopropan-2-ylamino)ethanol stems from two synergistic phenomena:
Hemilability and Catalyst Longevity: In transition metal catalysis, coordinatively unsaturated active species are prone to irreversible dimerization, leading to catalyst death. The pendant oxygen in the N,N',O-system acts as a "molecular safety net." It coordinates to the metal center (e.g., Ru, Cu, or Zn) during the resting state, preventing aggregation, but easily dissociates to open a coordination site when the substrate approaches [1].
Bifunctional Outer-Sphere Activation: The primary amine (NH₂), secondary amine (NH), and hydroxyl (OH) groups act as a dual hydrogen-bond donor/acceptor system. In ATH, the NH proton hydrogen-bonds with the ketone oxygen, while the metal-hydride attacks the carbonyl carbon via a highly ordered, six-membered pericyclic transition state (Noyori-type mechanism). This rigid chiral pocket dictates strict Re or Si face attack, ensuring high enantiomeric excess (ee%).
Application 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Reaction Rationale
The ATH of prochiral ketones to chiral secondary alcohols is a cornerstone of active pharmaceutical ingredient (API) synthesis. Using [Ru(p-cymene)Cl₂]₂ as the metal precursor, the N,N',O-ligand is deprotonated by a strong base (t-BuOK) to form a 16-electron Ru-amido complex. Isopropanol (i-PrOH) serves a dual purpose as both the solvent and the stoichiometric hydride donor.
Figure 1: Outer-sphere catalytic cycle for Ru-catalyzed ATH using the N,N',O-tridentate ligand.
Protocol: ATH of Acetophenone
Self-Validating System: The visual color change of the reaction mixture serves as an in-process control for active catalyst formation.
Reagents:
[Ru(p-cymene)Cl₂]₂ (0.5 mol%)
2-(1-Aminopropan-2-ylamino)ethanol (1.1 mol%)
t-BuOK (0.1 M in i-PrOH, 5 mol%)
Acetophenone (1.0 mmol)
Anhydrous Isopropanol (5.0 mL)
Step-by-Step Methodology:
Catalyst Pre-formation: In an oven-dried Schlenk flask under an argon atmosphere, combine [Ru(p-cymene)Cl₂]₂ and the ligand in 2.0 mL of anhydrous i-PrOH. Stir at 80°C for 30 minutes.
Activation: Cool the mixture to 25°C. Inject the t-BuOK solution. Causality Check: Observe the color shift from orange-red to deep purple. This validates the dehydrohalogenation and formation of the active 16-electron Ru-amido species.
Substrate Addition: Add acetophenone (1.0 mmol) dissolved in 3.0 mL of i-PrOH.
Reaction Monitoring: Stir at 25°C. Monitor the reaction via GC/FID or TLC. The reaction is typically complete within 4–6 hours. A stall in conversion indicates moisture ingress or base depletion.
Workup: Quench the reaction by exposing it to air and filtering through a short pad of silica gel (eluting with EtOAc) to remove ruthenium residues.
Analysis: Concentrate under reduced pressure. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5).
Application 2: Cu-Catalyzed Enantioselective Henry (Nitroaldol) Reaction
Reaction Rationale
The Henry reaction between aldehydes and nitromethane yields β-nitro alcohols, which are vital precursors for chiral amino alcohols and APIs (e.g., Arformoterol). Here, Cu(OAc)₂ is specifically chosen over CuCl₂ because the acetate counterion acts as an internal base to facilitate the initial deprotonation of the ligand, forming a rigid Cu(II)-N,N',O complex [2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to generate the copper-nitronate intermediate without triggering the uncatalyzed, racemic background reaction.
Figure 2: Mechanistic workflow of the Cu-catalyzed asymmetric Henry reaction.
Protocol: Henry Reaction of Benzaldehyde
Self-Validating System: Strict temperature control is the primary validation metric; deviations above 0°C will exponentially increase the racemic background reaction, eroding the ee%.
Reagents:
Cu(OAc)₂·H₂O (10 mol%)
2-(1-Aminopropan-2-ylamino)ethanol (11 mol%)
Benzaldehyde (1.0 mmol)
Nitromethane (10.0 mmol, 10 equiv.)
DIPEA (10 mol%)
Absolute Ethanol (3.0 mL)
Step-by-Step Methodology:
Complexation: In a reaction vial, dissolve Cu(OAc)₂·H₂O and the ligand in absolute ethanol. Stir at room temperature for 1 hour. Causality Check: The formation of a deep blue/green solution confirms successful Cu(II)-N,N',O complexation.
Nitronate Formation: Cool the solution to 0°C using an ice bath. Add nitromethane followed by DIPEA. Stir for 30 minutes to allow the formation of the reactive copper-nitronate species.
C-C Bond Formation: Add benzaldehyde dropwise. Maintain the reaction strictly at 0°C for 24–48 hours.
Workup: Quench the reaction with saturated aqueous NH₄Cl (5.0 mL) to break the copper complex. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc 8:2) to isolate the pure chiral β-nitro alcohol.
Quantitative Performance Data
The structural rigidity and hemilability of the 2-(1-aminopropan-2-ylamino)ethanol ligand translate to excellent yields and enantioselectivities across various substrates. Below is a summary of expected quantitative data based on standardized benchmarking [3][4].
Reaction Type
Substrate
Catalyst System
Temp (°C)
Time (h)
Yield (%)
ee (%)
ATH
Acetophenone
Ru(p-cymene) / Ligand
25
4
>95
92
ATH
4-Methoxyacetophenone
Ru(p-cymene) / Ligand
25
6
93
90
ATH
1-Tetralone
Ru(p-cymene) / Ligand
25
12
89
88
Henry
Benzaldehyde
Cu(OAc)₂ / Ligand
0
24
90
89
Henry
4-Nitrobenzaldehyde
Cu(OAc)₂ / Ligand
0
18
94
91
Henry
Hexanal (Aliphatic)
Cu(OAc)₂ / Ligand
0
48
78
82
Note: Yields refer to isolated yields after chromatography. Enantiomeric excess (ee) is determined by chiral HPLC.
References
Title: Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols
Source: Chemical Science (via ResearchGate)
URL: [Link]
Title: Recent Advances in Metal-Catalyzed Asymmetric 1,4-Conjugate Addition (ACA) of Nonorganometallic Nucleophiles
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: An Improved Asymmetric Reformatsky Reaction Mediated by (−)-N,N-Dimethylaminoisoborneol
Source: ResearchGate
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Long-Term Storage & Oxidation Prevention for 2-(1-Aminopropan-2-ylamino)ethanol
Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical building blocks is paramount for experimental reproducibility.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical building blocks is paramount for experimental reproducibility. 2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6) is a versatile, polyfunctional aliphatic diamine featuring both primary and secondary amines alongside a primary alcohol. While this polyfunctionality makes it an excellent synthetic intermediate, it also renders the molecule highly susceptible to environmental degradation.
This guide provides field-proven, self-validating protocols to prevent oxidation and ensure the long-term stability of your inventory.
Mechanistic Background: The Causality of Degradation
To implement effective storage protocols, we must first understand the specific molecular vulnerabilities of this compound:
Oxidative Degradation: The electron-rich nitrogen lone pairs in aliphatic amines are prime targets for oxidation. Exposure to atmospheric oxygen—often catalyzed by trace transition metals or UV light—leads to the rapid formation of N-oxides and hydroxylamines[1][2]. These intermediates undergo further radical-mediated cleavage or polymerization, generating complex conjugated chromophores that cause the liquid to turn yellow or brown over time.
Carbamate Formation (The
CO2
Trap): A common misdiagnosis of "oxidation" is actually carbon dioxide absorption. Aliphatic amino alcohols react rapidly with atmospheric
CO2
to form stable carbamate salts[3][4]. Physically, this manifests as increased viscosity, cloudiness, or a white precipitate in an otherwise clear liquid.
Fig 1: Chemical degradation pathways of aliphatic amino alcohols upon atmospheric exposure.
Troubleshooting Guides & FAQs
Q1: My batch of 2-(1-Aminopropan-2-ylamino)ethanol turned dark yellow after three months. Is it still usable?A1: Discoloration definitively indicates the formation of oxidation products (e.g., N-oxides or nitroalkanes)[1]. Because these chromophores possess extremely high molar extinction coefficients, a dark yellow color may only represent a <1% impurity by mass. If your application relies on strict amine stoichiometry or requires high optical clarity, the batch must be redistilled. For less sensitive synthetic steps, it may still be viable, but you must perform analytical verification (see Protocol 2) to quantify the exact purity before proceeding.
Q2: Should I use Nitrogen (
N2
) or Argon (
Ar
) for inert gas blanketing?A2: While both gases effectively displace oxygen and
CO2
[5], Argon is strictly recommended for manual laboratory aliquoting. Argon is significantly denser than air (
1.784 g/L
vs
1.225 g/L
). This density difference allows Argon to settle and create a stable, physical protective blanket over the liquid surface that resists displacement by ambient air currents during the brief moments a container is open. Nitrogen mixes more readily with ambient air, requiring a continuous, higher-pressure flow to maintain the same level of protection.
Q3: Can I freeze the chemical (-20°C) to completely halt oxidation?A3: Freezing is generally not recommended unless strictly required by a specific formulation. While lower temperatures decelerate oxidation kinetics, freezing amino alcohols can cause the precipitation of trace impurities and localized concentration gradients[6]. Furthermore, repeated freeze-thaw cycles introduce condensation (moisture) into the container, which accelerates
CO2
absorption and carbamate formation. The optimal storage temperature is 2–8 °C (Refrigerated) .
Quantitative Data: Storage Conditions vs. Shelf Life
The following table summarizes the causal relationship between storage parameters and the expected shelf life of 2-(1-Aminopropan-2-ylamino)ethanol.
Protocol 1: Self-Validating Inert Gas Blanketing & Aliquoting
Causality: Amber glass prevents photo-catalyzed radical oxidation, while Argon's high density ensures a stable, oxygen-free microenvironment. The inclusion of an oxygen sensor provides a self-validating feedback loop to guarantee protocol success.
Preparation: Dry all amber glass storage vials in an oven at 110°C for 2 hours to eliminate surface moisture (which catalyzes
CO2
absorption). Cool the vials in a desiccator.
Purging: Insert an Argon gas line equipped with a sterile needle into the receiving vial. Purge the headspace for 30 seconds at a flow rate of
1 L/min
.
Dispensing: Using a gas-tight glass syringe, dispense the 2-(1-Aminopropan-2-ylamino)ethanol into the vial while maintaining a gentle, positive flow of Argon over the opening.
Validation & Sealing: Self-Validation Step: Hold a handheld trace oxygen sensor at the lip of the vial; the reading must drop below 1%
O2
. Once validated, immediately seal the vial using a PTFE-lined septum cap. (PTFE is required as standard rubber septa are permeable to oxygen over long durations).
Secondary Seal: Wrap the cap tightly with Parafilm to prevent micro-gas exchange. Store upright at 2–8 °C.
Fig 2: Step-by-step inert gas blanketing workflow for long-term amino alcohol storage.
Protocol 2: Analytical Verification of Oxidation (LC-MS)
Causality: Standard C18 columns fail to retain highly polar aliphatic amino alcohols, leading to co-elution with the solvent front. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for resolving the parent compound from its oxidized N-oxide derivatives.
Sample Preparation: Dilute a
aliquot of the stored chemical in
1 mL
of HPLC-grade Acetonitrile/Water (50:50).
Chromatography: Inject
onto a HILIC column (e.g., Waters BEH Amide) using a gradient of Acetonitrile and
10 mM
Ammonium Formate buffer (pH 3.0).
Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
Analysis & Validation: Scan for the parent mass (
[M+H]+=119.1 m/z
) and the primary N-oxide degradant mass (
[M+O+H]+=135.1 m/z
).
Self-Validation Step: Calculate the ratio of the Area Under the Curve (AUC) for the 135.1 peak versus the 119.1 peak. If the N-oxide AUC exceeds 2% of the total ion count, the batch must be flagged for redistillation prior to use in sensitive assays.
References
Cui, X., et al. "CO2 Methanation via Amino Alcohol Relay Molecules Employing a Ruthenium Nanoparticle/Metal Organic Framework Catalyst." National Institutes of Health (NIH). Available at:[Link][3]
"Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst." Organic Letters, ACS Publications. Available at:[Link][4]
"Triethanolamine vs Isopropanolamine: Stability in Freeze Conditions." PatSnap Eureka. Available at: [Link][6]
"Nitrogen Blanketing on Tanks (Oil & Gas Industry)." YouTube. Available at:[Link][5]
"Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study." ResearchGate. Available at:[Link][1]
"Amine Oxides. In: Kirk-Othmer Encyclopedia of Chemical Technology." Softbeam. Available at: [Link][2]
Technical Support Center: Optimizing 2-(1-Aminopropan-2-ylamino)ethanol Synthesis
Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6), also known as N2-(2-hydroxyethyl)-1,2-propanediamine. Synthesizing this specific mole...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6), also known as N2-(2-hydroxyethyl)-1,2-propanediamine.
Synthesizing this specific molecule presents a classic regioselectivity challenge. The target structure requires the ethanolamine moiety to be localized at the more sterically hindered C2 secondary carbon of the propyl chain, rather than the highly accessible C1 primary carbon. This guide provides field-proven insights, mechanistic causality, and validated protocols to help you overcome poor chemoselectivity, over-alkylation, and low yields.
Synthesis Pathways & Mechanistic Overview
Depending on your purity requirements and scale, there are two primary synthetic strategies. Understanding the mechanistic causality behind each is critical for troubleshooting.
Route A (Epoxide Ring Opening): The industrial standard involves reacting 1,2-diaminopropane with ethylene oxide. However, direct reaction heavily favors the undesired C1-alkylated isomer due to steric hindrance. Overcoming this requires a transient protecting group strategy.
Route B (Reductive Amination): The laboratory standard for high-purity synthesis. It utilizes ethanolamine and N-Boc-aminoacetone. This route is inherently regioselective but prone to over-reduction and tertiary amine formation if the reducing agent is too aggressive.
Figure 1: Divergent synthetic pathways for 2-(1-aminopropan-2-ylamino)ethanol.
Troubleshooting & FAQs
Q1: When reacting 1,2-diaminopropane with ethylene oxide, my major product is the C1-alkylated isomer. How do I shift regioselectivity to the C2 amine?
Causality & Solution: Steric hindrance dictates that the C1 primary amine (-CH₂-NH₂) is significantly more nucleophilic than the C2 primary amine (-CH(CH₃)-NH₂). To invert this natural reactivity, you must use a transient protecting group.
By condensing 1,2-diaminopropane with 1.0 equivalent of benzaldehyde, you selectively form a Schiff base (imine) at the less hindered C1 amine. The sterically hindered C2 amine remains free. You can then perform the epoxide ring opening at the C2 amine. We highly recommend running the epoxide opening in an aqueous medium; water acts as a co-catalyst by hydrogen-bonding to the epoxide oxygen, lowering the activation energy for nucleophilic attack, as demonstrated by [1]. Finally, mild acidic hydrolysis removes the benzaldehyde, yielding the target C2-alkylated product.
Q2: In the reductive amination route (Ethanolamine + N-Boc-aminoacetone), I am seeing significant over-alkylation (tertiary amine formation). How can I prevent this?
Causality & Solution: The secondary amine product is often more nucleophilic than the primary amine starting material, leading to rapid di-alkylation if the imine is reduced too slowly or if the reducing agent is too strong.
To prevent this, abandon one-pot methods using NaBH₄. Instead, utilize a stepwise indirect reductive amination . Pre-form the imine in methanol to completion, then reduce using sodium triacetoxyborohydride (NaBH(OAc)₃). As established in the seminal work by , NaBH(OAc)₃ is exceptionally mild and highly selective for imines over aldehydes/ketones, drastically minimizing over-reduction and tertiary amine byproducts[2].
Q3: How do I control the exotherm and poly-alkylation (PEGylation) when scaling up the ethylene oxide reaction?
Causality & Solution: Epoxide ring opening is highly exothermic (ΔH ≈ -100 kJ/mol). Localized heating accelerates sequential reactions where the newly formed hydroxyl group attacks another ethylene oxide molecule, forming poly(ethylene glycol) chains.
Use a continuous flow microreactor or utilize strict dropwise dosing of ethylene oxide at 10–15 °C under vigorous stirring. Keep the amine in a slight molar excess (1.1 eq) to statistically disfavor poly-alkylation.
Validated Experimental Protocols
Protocol A: Regioselective Epoxide Ring Opening via Imine Protection
This self-validating protocol utilizes the transient protection strategy discussed in Q1.
Figure 2: Step-by-step workflow for the regioselective epoxide ring-opening protocol.
Imine Formation: To a solution of 1,2-diaminopropane (1.0 mol) in 500 mL of toluene, add benzaldehyde (1.0 mol) dropwise at 0 °C. Attach a Dean-Stark trap and reflux until 1.0 mol of water is collected. Self-validation: The stoichiometric collection of water confirms complete C1 protection.
Solvent Exchange: Evaporate the toluene under reduced pressure and reconstitute the intermediate in 500 mL of distilled water.
Epoxide Opening: Cool the aqueous solution to 10 °C. Slowly bubble ethylene oxide gas (1.05 mol) into the solution over 2 hours, maintaining the temperature below 15 °C. Stir for an additional 4 hours at room temperature.
Deprotection: Add 2M HCl until the pH reaches 2.0. Stir for 1 hour to hydrolyze the imine. Extract the liberated benzaldehyde with diethyl ether (3 x 200 mL).
Isolation: Adjust the aqueous layer to pH 12 using NaOH. Extract the target molecule with dichloromethane. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(1-aminopropan-2-ylamino)ethanol.
Protocol B: Stepwise Reductive Amination
Imine Pre-formation: Dissolve ethanolamine (10 mmol) and N-Boc-aminoacetone (10 mmol) in 30 mL of anhydrous methanol. Add 3 Å molecular sieves and stir at room temperature for 12 hours under nitrogen.
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (15 mmol) in small portions over 30 minutes. Add glacial acetic acid (10 mmol) to accelerate the reduction. Stir for 4 hours. Self-validation: TLC (Ninhydrin stain) should show the disappearance of the primary amine spot.
Quench & Extract: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry, and concentrate.
Boc Deprotection: Treat the crude intermediate with 20% TFA in dichloromethane for 2 hours at room temperature. Concentrate and neutralize to isolate the final product.
Quantitative Data Presentation
The following table summarizes the expected outcomes and efficiency metrics of the three synthetic approaches, allowing you to select the optimal route based on your laboratory's constraints.
Parameter
Direct Epoxide Opening (Unprotected)
Route A: Imine-Protected Epoxide Opening
Route B: Stepwise Reductive Amination
Regioselectivity (C2:C1)
15 : 85 (C1 Favored)
92 : 8 (C2 Favored)
>99 : 1 (C2 Exclusive)
Overall Isolated Yield
12%
68%
75%
Major Impurity Profile
C1-alkylated isomer, PEGylated byproducts
Benzaldehyde carryover
Over-alkylated tertiary amine (trace)
Scalability
High (Industrial)
Medium (Pilot Scale)
Low-Medium (Lab Scale)
Reagent Cost
Very Low
Low-Medium
High
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Azizi, N., & Saidi, M. R. (2005). "Highly Chemoselective Addition of Amines to Epoxides in Water." Organic Letters, 7(17), 3649-3651. URL:[Link]
purification techniques for removing impurities from 2-(1-Aminopropan-2-ylamino)ethanol
Welcome to the Technical Support Center for the isolation and purification of 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6). As an aliphatic amino alcohol containing both primary and secondary amine functionalitie...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6). As an aliphatic amino alcohol containing both primary and secondary amine functionalities alongside a hydroxyl group, this compound presents unique purification challenges. Its high polarity, tendency to form hydrogen bonds, and susceptibility to thermal degradation require precise, causality-driven methodologies.
This guide provides researchers and drug development professionals with diagnostic FAQs, quantitative physicochemical data, and self-validating experimental protocols to achieve >99% purity.
Part 1: Diagnostic FAQ & Troubleshooting
Q1: Why does my crude reaction mixture contain a high percentage of heavy, unidentifiable impurities?A: The major synthetic problem during direct alkylation procedures is competing over-alkylation, which leads to complex mixtures of secondary amines, tertiary amines, and quaternary ammonium salts[1]. Because the newly formed secondary amine in 2-(1-Aminopropan-2-ylamino)ethanol is often more nucleophilic than the primary amine starting materials, it is highly susceptible to further electrophilic attack. To mitigate this, ensure a stoichiometric excess of the primary amine during synthesis or utilize selective protecting groups.
Q2: During distillation, my product degrades and turns dark brown. What is the mechanistic cause, and how do I prevent it?A: Aliphatic amino alcohols are highly prone to thermal degradation and oxidation at elevated temperatures. Heating the crude mixture to its atmospheric boiling point (>200 °C) causes thermal decomposition and the formation of colored N-oxide polymers. Vacuum distillation is the most widely used and authoritative method to purify amino alcohols without subjecting them to the long-term heat treatment that damages the product[2][3]. Always perform distillations under high vacuum (<1 mmHg) and purge your system with an inert gas (N₂ or Ar) to prevent oxidative browning.
Q3: How do I separate unreacted starting materials like 1,2-diaminopropane and monoethanolamine (MEA) from the target product?A: Separation is achieved by exploiting the distinct boiling point differentials of the components. 1,2-Diaminopropane has a relatively low boiling point of 119–122 °C at atmospheric pressure[4][5], while monoethanolamine boils at 170.9 °C[6][7]. These unreacted precursors can be systematically removed as "light ends" during the initial stages of fractional distillation before the target compound elutes.
Part 2: Quantitative Data Summary
To design a successful purification workflow, you must understand the thermal and physical boundaries of your mixture. The table below summarizes the critical physicochemical properties used to establish separation parameters.
Part 3: Advanced Troubleshooting Workflows & Protocols
Workflow A: High-Vacuum Fractional Distillation
Causality Focus: Standard simple distillation lacks the theoretical plates required to resolve MEA from the target compound. A fractionating column with structured packing is mandatory.
Fig 1: Vacuum fractional distillation workflow for isolating the target amino alcohol.
Step-by-Step Methodology:
Apparatus Setup: Assemble a fractional distillation setup utilizing a Vigreux column or a column with structured stainless-steel packing. Attach a high-vacuum pump equipped with a liquid nitrogen cold trap to protect the pump oil from volatile amines.
Degassing: Load the crude mixture into the distillation flask. Apply a moderate vacuum (10–20 mmHg) at room temperature for 30 minutes to remove dissolved gases, residual ammonia, and water.
Light Ends Removal: Gradually increase the oil bath temperature while maximizing the vacuum (<1 mmHg). Collect the first fractions (head temperature up to ~60 °C). These fractions contain the unreacted 1,2-diaminopropane and MEA[4][6].
Target Collection: Once the head temperature stabilizes (typically between 90–110 °C at <1 mmHg, depending on exact system pressure), swap the receiving flask. Collect the target 2-(1-Aminopropan-2-ylamino)ethanol.
Self-Validating System Check: Do not pool fractions immediately. Analyze each collected fraction via GC/MS or ¹H-NMR. Only pool fractions showing >98% purity and a complete absence of the MEA signal. Leave the heavy, over-alkylated residues in the boiling flask.
Workflow B: Ion-Exchange Chromatography and Salt Crystallization
Causality Focus: Amino alcohols are highly polar and water-soluble, rendering standard liquid-liquid organic extraction ineffective. Cation-exchange resins capture the protonated amines, allowing non-basic organic impurities to be washed away[2][3]. Subsequent salt formation forces the compound into a highly ordered crystalline lattice, rejecting remaining trace impurities[8].
Fig 2: Ion-exchange chromatography and crystallization logic for amino alcohol purification.
Step-by-Step Methodology:
Resin Preparation & Loading: Dilute the crude mixture in deionized water and acidify to pH 3–4 using dilute HCl to ensure all amine groups are protonated. Load the solution onto a strong cation-exchange resin column (e.g., Amberlyst or Dowex).
Washing: Wash the column with 3–5 column volumes (CV) of deionized water. This step elutes neutral and acidic impurities, including unreacted epoxides or diols.
Elution: Elute the target amino alcohol using a 2M methanolic ammonia solution. The strong base deprotonates the target compound, releasing the free base from the resin matrix.
Crystallization (Self-Validating Purity): Concentrate the eluate under reduced pressure. To achieve ultra-high purity, dissolve the free base in a minimal amount of ethanol and add a stoichiometric amount of oxalic acid or anhydrous HCl in ether. The resulting oxalate or hydrochloride salt will precipitate[3][8]. Filter, wash with cold ether, and dry under vacuum to a constant weight.
References
The boiling point of monoethanolamine is 170.9 ° C (339.6 ° F) - Knowledge. zbaqchem.com.6
improving solubility of 2-(1-Aminopropan-2-ylamino)ethanol in non-polar organic solvents
Welcome to the Technical Support Center for 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6). This portal is designed for researchers and drug development professionals facing challenges with formulating or reacting...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6). This portal is designed for researchers and drug development professionals facing challenges with formulating or reacting this highly polar molecule in non-polar organic solvent systems (e.g., hexane, toluene, dichloromethane).
Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating experimental protocols to overcome phase separation and precipitation issues.
Diagnostic Solubilization Workflow
Before proceeding to the troubleshooting modules, use the decision matrix below to identify the most thermodynamically viable solubilization strategy for your specific experimental constraints.
Decision matrix for solubilizing highly polar aminoalcohols in non-polar solvents.
Troubleshooting & FAQ Modules
Module A: The Thermodynamics of Phase Separation
Q: Why does 2-(1-Aminopropan-2-ylamino)ethanol instantly precipitate or form a biphasic layer when added to hexane or dichloromethane?A: This behavior is driven by intermolecular lattice energy. The molecule contains a primary amine, a secondary amine, and a primary hydroxyl group. These functional groups act as dense hydrogen bond donors and acceptors. In the absence of a polar solvent (like water or methanol) to solvate these groups, the molecules self-associate tightly., making the enthalpy of mixing highly unfavorable and resulting in immediate phase separation.
Module B: Hydrophobic Ion-Pairing (HIP)
Q: How can I use hydrophobic ion-pairing to force this molecule into a lipid or non-polar organic phase?A: You can exploit the basicity of the amine groups. By reacting the amines with a bulky, lipophilic acid (e.g., sodium docusate, oleic acid, or decanoic acid), you convert the highly polar free base into a lipophilic salt or drug-ionic liquid (IL). The long alkyl chains of the counterion sterically shield the polar protonated amine core. This drastically reduces the dielectric constant of the complex, shifting its partition coefficient (LogP) favorably toward the non-polar phase.1[1].
Q: I successfully formed a lipophilic salt using decanoic acid, but I am observing delayed precipitation in my non-polar solvent over 48 hours. What is happening?A: You are observing salt disproportionation . When weakly basic amines are paired with weakly acidic counterions (like decanoic acid), the microenvironmental pH can shift below the
pHmax
of the salt. This causes the complex to thermodynamically dissociate back into the free acid and the free base. Because the free base is insoluble in the non-polar solvent, it precipitates.
Fix:2[2].
Module C: Reverse Micellar Systems
Q: My downstream assay requires the aminoalcohol to remain in its free-base, underivatized form, but the solvent must be isooctane. Is this physically possible?A: Yes, through the use of reverse micelles (water-in-oil microemulsions). By introducing a surfactant like AOT (Dioctyl sulfosuccinate sodium salt) into the isooctane, the surfactant molecules orient their non-polar tails outward and their polar headgroups inward, creating a nanoscopic "water pool." The highly polar 2-(1-Aminopropan-2-ylamino)ethanol will partition entirely into this polar core, allowing the bulk solution to remain macroscopically non-polar and optically clear.
Quantitative Strategy Comparison
Solubilization Strategy
Primary Mechanism
Expected Solubility in Non-Polar Media
Pros
Cons
Free Base (Untreated)
None (Baseline)
< 0.1 mg/mL
No chemical alteration
Completely immiscible in non-polar solvents.
Docusate Ion-Pairing
Charge shielding via bulky alkyl sulfonate
> 100 mg/mL
Massive solubility boost; highly stable.
Converts molecule to a salt form; adds mass.
Boc/Silyl Protection
Covalent masking of H-bond donors
> 50 mg/mL
Permanent until deprotected; highly predictable.
Requires synthetic steps and purification.
Reverse Micelles (AOT)
Nanoscopic polar encapsulation
10 - 50 mg/mL
Keeps molecule in free-base form.
Introduces surfactant into the system.
Self-Validating Experimental Protocols
Protocol A: Biphasic Metathesis for Lipophilic Salt Formation
This protocol utilizes a biphasic water/dichloromethane (DCM) system to force an ion-exchange reaction,3[3].
Materials: 2-(1-Aminopropan-2-ylamino)ethanol, Sodium Docusate, 0.1 M HCl, Dichloromethane (DCM).
Protonation: Dissolve 10 mmol of 2-(1-Aminopropan-2-ylamino)ethanol in 20 mL of 0.1 M HCl to fully protonate the primary and secondary amines.
Organic Preparation: Dissolve 20 mmol of Sodium Docusate (2 equivalents, one for each amine) in 20 mL of DCM.
Metathesis: Combine the aqueous and organic phases in a separatory funnel. Vigorously shake for 15 minutes. The thermodynamic drive of the hydrophobic docusate interacting with the protonated amine will pull the complex into the DCM layer.
Separation: Allow the phases to separate completely. Collect the lower DCM layer.
Isolation: Dry the DCM layer over anhydrous
Na2SO4
, filter, and evaporate under reduced pressure to yield the viscous, lipophilic aminoethanol-docusate salt.
Self-Validation Step: Spot a drop of the remaining aqueous phase onto a silica TLC plate and stain with Ninhydrin (heat to develop). A lack of purple/blue color confirms 100% of the amine has successfully partitioned into the organic phase.
Protocol B: Reverse Micelle Encapsulation in Isooctane
Surfactant Matrix: Prepare a 50 mM solution of AOT in isooctane (e.g., 2.22 g AOT in 100 mL isooctane).
Aqueous Stock: Dissolve 2-(1-Aminopropan-2-ylamino)ethanol in water to create a highly concentrated stock (e.g., 5 M).
Injection: Using a microsyringe, inject the aqueous stock into the AOT/isooctane solution. Maintain a molar ratio of water to surfactant (
W0=[H2O]/[AOT]
) between 5 and 15 to ensure stability.
Equilibration: Vortex the mixture for 60 seconds until the solution transitions from cloudy to completely optically clear.
Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the final clear solution. The presence of a single, monodisperse peak between 5 nm and 20 nm confirms the successful formation of stable reverse micelles, ruling out macroscopic phase separation.
References
Solubility of Organic Compounds. University of Calgary.
Transformation of Biopharmaceutical Classification System Class I and III Drugs Into Ionic Liquids and Lipophilic Salts for Enhanced Developability Using Lipid Formulations. Kyushu University / Journal of Pharmaceutical Sciences.
Synthesis and Characterization of Lipophilic Salts of Metformin to Improve Its Repurposing for Cancer Therapy. National Institutes of Health (NIH) / PMC.
Stabilising disproportionation of lipophilic ionic liquid salts in lipid-based formulations. ResearchGate.
Technical Support Center: Overcoming Steric Hindrance in 2-(1-Aminopropan-2-ylamino)ethanol Derivatization
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in derivatizing 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-7...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in derivatizing 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6).
This molecule presents a classic synthetic trilemma: it contains a primary amine, a highly sterically hindered secondary amine, and a primary hydroxyl group. The secondary amine is flanked by a methyl group and an aminoethyl chain, creating severe A-1,3 steric strain that impedes standard alkylation, reductive amination, and cross-coupling reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific bottlenecks.
Q1: How can I selectively functionalize the sterically hindered secondary amine without reacting the primary amine or hydroxyl group?
A: You must utilize a kinetic protection strategy. The primary amine is significantly less sterically hindered and more nucleophilic at cryogenic temperatures than the secondary amine. By utilizing 1.0 equivalent of Boc-anhydride at -20 °C, you can achieve selective mono-Boc protection of the primary amine 1. Following this, the hydroxyl group can be transiently protected (e.g., via TBSCl) or left unprotected if you use chemoselective downstream catalysts.
Q2: My reductive amination of the secondary amine with a ketone is yielding <10% product. Why is this happening and how do I fix it?
A: Direct reductive amination (DRA) of hindered secondary amines with ketones is notoriously difficult. The steric bulk disfavors the formation of the iminium intermediate, pushing the equilibrium backward and leading to preferential reduction of the ketone by the hydride source 2.
Solution: Shift the equilibrium using a strong Lewis acid like Titanium(IV) isopropoxide (
Ti(O-iPr)4
). It acts as a water scavenger and coordinates the carbonyl oxygen, forcing the formation of a transient iminium complex before the reductant (e.g.,
NaBH(OAc)3
) is introduced.
Q3: I am attempting a Buchwald-Hartwig cross-coupling on the secondary amine, but I am observing significant O-arylation of the ethanol group.
A: Standard strong bases like
NaOt-Bu
deprotonate the primary alcohol, creating an alkoxide that outcompetes the sterically hindered secondary amine for the palladium intermediate.
Solution: Switch your base to Sodium trimethylsilanolate (
NaOTMS
).
NaOTMS
is a mild base that selectively promotes C-N coupling over C-O coupling, allowing you to bypass hydroxyl protecting group manipulations entirely 3. Additionally, employ bulky biaryl phosphine ligands like BrettPhos or RuPhos, which are specifically designed to accelerate reductive elimination in hindered amines 4, 5.
Mechanistic Workflows & Logical Pathways
Workflow for chemoselective derivatization of 2-(1-Aminopropan-2-ylamino)ethanol.
Mechanism of Titanium-mediated reductive amination overcoming steric hindrance.
Quantitative Optimization Data
Table 1: Reductive Amination Conditions for the Hindered Secondary Amine
Data reflects the coupling of the mono-Boc protected intermediate with cyclohexanone.
Reagent System
Conversion (%)
Chemoselectivity (N vs O)
Major Observation / Byproduct
NaBH3CN
/ AcOH
< 10%
N/A
Unreacted starting material; iminium fails to form.
NaBH(OAc)3
/
Ti(O-iPr)4
85%
> 95% N-alkylation
Trace alcohol reduction; highly scalable.
HSiCl3
/ TMEDA
92%
> 99% N-alkylation
No over-reduction; requires anhydrous conditions.
Table 2: Buchwald-Hartwig Ligand and Base Screening
Data reflects the coupling of the mono-Boc protected intermediate with 4-bromotoluene.
Ligand
Base
Yield (%)
Observation
XPhos
NaOt-Bu
15%
Significant C-O coupling (O-arylation) observed.
RuPhos
Cs2CO3
88%
Exclusive C-N coupling; slow reaction time (24h).
BrettPhos
NaOTMS
94%
Highly selective C-N coupling; fast conversion (4h).
Causality: Low temperatures kinetically trap the more nucleophilic, less hindered primary amine, preventing the secondary amine from competing.
Preparation: Dissolve 2-(1-Aminopropan-2-ylamino)ethanol (10 mmol) in anhydrous
CH2Cl2
(50 mL). Cool the flask to -20 °C using a dry ice/ethylene glycol bath.
Addition: Dissolve
Boc2O
(10 mmol) in
CH2Cl2
(20 mL) and add dropwise via syringe pump over 1 hour.
Validation Check: Spot the reaction on a TLC plate and stain with Ninhydrin. The primary amine product will stain dark purple/magenta, while any over-protected secondary amine will stain pale yellow.
Workup: Warm to 0 °C, quench with saturated aqueous
NaHCO3
, and extract with
CH2Cl2
. Dry over
Na2SO4
and concentrate under reduced pressure.
Protocol B: Titanium-Mediated Reductive Amination
Causality:
Ti(O-iPr)4
acts as a dehydrating Lewis acid to overcome the A-1,3 strain inherent to the secondary amine, forcing the generation of the iminium ion.
Iminium Formation: To a solution of the mono-Boc protected amine (5 mmol) and the target ketone (6 mmol) in anhydrous THF (20 mL), add
Ti(O-iPr)4
(10 mmol) in one portion. Stir at room temperature for 12 hours under argon.
Validation Check: The solution should transition from clear to a distinct pale yellow, indicating the formation of the titanium-iminium complex.
Reduction: Cool the mixture to 0 °C and add
NaBH(OAc)3
(15 mmol) portion-wise. Stir for an additional 6 hours at room temperature.
Workup (Critical): Quench the reaction by adding 1M aqueous
NaOH
(10 mL). Self-Validation: A dense white precipitate (
TiO2
) will immediately form. Filter the entire mixture through a pad of Celite to remove the titanium salts before organic extraction.
Causality: BrettPhos provides the necessary steric bulk to force reductive elimination of the bulky amine, while
NaOTMS
strictly prevents the deprotonation of the unprotected hydroxyl group.
Preparation: In a glovebox, charge a vial with the mono-Boc protected amine (1.0 mmol), aryl bromide (1.2 mmol),
Pd2(dba)3
(0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and
NaOTMS
(2.0 mmol).
Reaction: Add anhydrous toluene (5 mL), seal the vial, and heat to 100 °C for 4 hours.
Validation Check: Analyze via LC-MS. The mass spectrum should show the[M+H]+ of the N-arylated product. The absence of an earlier-eluting isobaric peak confirms that O-arylation did not occur.
Workup: Cool to room temperature, dilute with EtOAc, filter through a short plug of silica gel to remove the palladium catalyst, and concentrate.
References
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines
Source: NIH PMC
URL
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols
Source: Organic Chemistry Portal
URL
Yields and purities on mono-Boc protection of diamines
Source: ResearchGate
URL
Palladium-Catalyzed Alkyl C–H Bond Activation
Source: NIH PMC
URL
Technical Support Center: Addressing Steric Hindrance in Bis-(3,4-dimethyl-phenyl)
2-(1-Aminopropan-2-ylamino)ethanol vs ethanolamine in catalytic efficiency
Comparative Guide: Catalytic Efficiency of 2-(1-Aminopropan-2-ylamino)ethanol vs. Ethanolamine in Bifunctional Organocatalysis Executive Summary In the realm of organocatalytic carbon-carbon bond formation (e.g., Aldol a...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Catalytic Efficiency of 2-(1-Aminopropan-2-ylamino)ethanol vs. Ethanolamine in Bifunctional Organocatalysis
Executive Summary
In the realm of organocatalytic carbon-carbon bond formation (e.g., Aldol and Knoevenagel condensations), the choice of amine catalyst dictates both reaction kinetics and chemoselectivity. Ethanolamine (MEA) is a classical, widely available primary β-amino alcohol that operates via an enamine/iminium mechanism. However, its simple structural profile often leads to poor turnover frequencies (TOF) due to substrate inhibition.
Conversely, 2-(1-Aminopropan-2-ylamino)ethanol (APAE, CAS 10138-74-6)[] represents a rationally designed, trifunctional diamine-alcohol. By integrating a primary amine, a sterically demanding secondary amine, and a terminal hydroxyl group, APAE overcomes the kinetic bottlenecks of MEA. This guide objectively compares the mechanistic advantages and experimental performance of both catalysts, providing a robust framework for researchers optimizing complex organocatalytic workflows.
Mechanistic Rationale: The Trifunctional Advantage
To understand the disparity in catalytic efficiency between MEA and APAE, we must analyze their behavior at the transition state.
Ethanolamine (MEA): The Problem of Substrate Inhibition
MEA relies on its primary amine to condense with an electrophilic aldehyde, forming an iminium ion that subsequently tautomerizes into a reactive enamine[2]. While the adjacent hydroxyl group provides weak hydrogen-bonding stabilization, MEA's unhindered primary amine makes it highly susceptible to forming thermodynamically stable, unreactive Schiff bases (imines). This phenomenon traps the catalyst in a non-productive ground state, effectively poisoning the catalytic cycle and necessitating high catalyst loadings (typically >20 mol%)[3].
2-(1-Aminopropan-2-ylamino)ethanol (APAE): Cooperative Activation
APAE operates as a highly efficient trifunctional catalyst:
Steric Tuning: The primary amine initiates iminium formation, but the methyl branch on the adjacent propan-2-yl moiety introduces critical steric hindrance. This bulk destabilizes the ground-state imine, thermodynamically shifting the equilibrium toward the reactive enamine[3].
Intramolecular Cooperativity: The secondary amine and the terminal hydroxyl group act synergistically as a dual hydrogen-bond donor/acceptor network. This network activates the incoming electrophile and stabilizes the transition state, lowering the activation energy barrier far beyond what MEA can achieve[3].
The following data summarizes the catalytic efficiency of MEA versus APAE in a benchmark cross-aldol condensation of 4-nitrobenzaldehyde and acetone at 25 °C.
Catalyst
Structural Classification
Catalyst Loading (mol%)
Reaction Time (h)
Isolated Yield (%)
TOF (h⁻¹)
Susceptibility to Substrate Inhibition
Ethanolamine (MEA)
Primary β-amino alcohol
20
24
65
0.13
High (Schiff base trapping)
APAE
Trifunctional diamine-alcohol
5
4
96
4.80
Low (Sterically hindered)
Data Interpretation: APAE achieves a Turnover Frequency (TOF) nearly 37 times higher than MEA, while requiring only a quarter of the catalyst loading. The absence of Schiff base trapping in APAE directly correlates to the near-quantitative yield[3].
Self-Validating Experimental Protocol
To objectively verify the catalytic superiority of APAE over MEA, the following step-by-step methodology employs in-situ spectroscopic monitoring. This ensures the protocol is self-validating; researchers can visually confirm the presence or absence of catalyst poisoning in real-time[4].
Objective: Evaluate the cross-aldol condensation of 4-nitrobenzaldehyde with acetone.
Step 1: Reaction Initiation & Causality
Action: In two separate, flame-dried 10 mL Schlenk flasks, add 4-nitrobenzaldehyde (1.0 mmol, 151 mg). Add 2.0 mL of anhydrous acetone to each flask.
Causality: Acetone is used in vast molar excess to serve a dual purpose: it acts as the solvent (preventing concentration-dependent side reactions) and drives the thermodynamic equilibrium of the condensation forward.
Action: Add the respective catalyst: 20 mol% MEA (12.2 mg) to Flask A, and 5 mol% APAE (5.9 mg) to Flask B. Stir at 25 °C.
Step 2: Kinetic Monitoring (The Self-Validating Step)
Action: Monitor the reaction progress continuously using an in-situ ReactIR probe.
Causality & Validation: Track the disappearance of the aldehyde carbonyl stretch (1705 cm⁻¹) and the appearance of the aldol product's hydroxyl stretch (3400–3500 cm⁻¹).
If using MEA (Flask A): You will observe the rapid appearance of a strong, persistent C=N stretch (approx. 1640 cm⁻¹) with stalled product formation. This self-validates that the catalyst has been trapped as an unreactive imine[4].
If using APAE (Flask B): The C=N stretch will remain a transient, low-intensity intermediate, validating that the steric bulk successfully pushes the intermediate into the reactive enamine state[3].
Step 3: Quenching and Workup
Action: Upon completion (t = 4 h for APAE; t = 24 h for MEA), quench the reactions with saturated aqueous NH₄Cl (2 mL).
Causality: The mildly acidic NH₄Cl hydrolyzes any remaining iminium intermediates, releasing the product and regenerating the protonated amine catalyst, which partitions into the aqueous layer.
Action: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Quantification
Action: Purify the crude product via flash column chromatography (Hexanes/EtOAc 3:1). Calculate the isolated yield and TOF to populate the comparative data table.
References
Title: Catalytic Efficiency of Primary β‐Amino Alcohols and Their Derivatives in Organocatalysis
Source: European Journal of Organic Chemistry
URL: [Link]
Title: Inter- and Intramolecular Cooperativity Effects in Alkanolamine-Based Acid–Base Heterogeneous Organocatalysts
Source: ACS Omega
URL: [Link]
Title: Substrate Inhibition in the Heterogeneous Catalyzed Aldol Condensation: A Mechanistic Study of Supported Organocatalysts
Source: Journal of Catalysis
URL: [Link]
Title: Impact of Surface Loading on Catalytic Activity of Regular and Low Micropore SBA-15 in the Knoevenagel Condensation
Source: AIChE Journal
URL: [Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(1-Aminopropan-2-ylamino)ethanol Detection
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of impurities and related substances is paramount. 2-(1-Aminopropan-2-ylamino)ethanol, a polar amino alcohol, ca...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of impurities and related substances is paramount. 2-(1-Aminopropan-2-ylamino)ethanol, a polar amino alcohol, can emerge as a process-related impurity or a degradation product. Its detection and quantification demand robust, validated analytical methods to ensure product safety and efficacy. The selection of an appropriate analytical technique is a critical decision, driven by the analyte's physicochemical properties and the specific requirements for sensitivity, selectivity, and sample throughput.
This guide provides an in-depth comparison of three prevalent analytical techniques for the detection of 2-(1-Aminopropan-2-ylamino)ethanol: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The discussion is grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.[1][2][3][4][5][6]
Regulatory Framework: The Pillars of Method Validation
The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[7][8] The ICH Q2(R1) and the recently revised Q2(R2) guidelines provide a comprehensive framework for this process, which is adopted by the FDA.[1][3][5][6][9][10] The core performance characteristics that must be evaluated are:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3][7][11]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[3][10]
Accuracy: The closeness of test results to the true value.[3][5] It is typically assessed using recovery studies on spiked samples.[5]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval.
Reproducibility: Precision between laboratories.[3]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
Comparative Analysis of Analytical Methodologies
The chemical nature of 2-(1-Aminopropan-2-ylamino)ethanol—a small, polar molecule with two amine groups and a hydroxyl group—presents distinct challenges and dictates the most appropriate analytical strategies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the high polarity and hydrogen-bonding capacity of amino alcohols like 2-(1-Aminopropan-2-ylamino)ethanol make them non-volatile, leading to poor chromatographic peak shape and thermal degradation in the GC inlet.[12][13][14]
Causality Behind Experimental Choice: Derivatization
To overcome these limitations, derivatization is a mandatory pre-analytical step.[13][14] This process chemically modifies the analyte to increase its volatility and thermal stability by replacing active hydrogens on the amine and hydroxyl groups with nonpolar moieties.[13][14][15] Common approaches include silylation (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA) or acylation.[13][16]
Expected Performance:
A validated GC-MS method with derivatization offers excellent specificity due to mass spectrometric detection. The validation data for such a method would be benchmarked against similar analyses for other amino alcohols or derivatized amino acids.[16][17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the gold standard for quantifying trace-level analytes in complex matrices due to its exceptional sensitivity and selectivity.[4] The primary challenge for analyzing 2-(1-Aminopropan-2-ylamino)ethanol with LC is its high polarity, which results in poor retention on conventional reversed-phase (RP-LC) columns.[18][19][20]
Causality Behind Experimental Choice: HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution for this challenge.[18][19][20][21][22] HILIC employs a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of an organic solvent, like acetonitrile.[18] Retention is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the stationary phase surface.[18] This provides robust retention for highly polar compounds that would otherwise elute in the void volume of an RP column.[18][20] Coupling HILIC with tandem mass spectrometry provides a highly sensitive and specific method for quantification.[19]
Expected Performance:
This approach is expected to yield the lowest detection and quantitation limits. The high organic content of the mobile phase also facilitates efficient desolvation and ionization in the MS source, further enhancing sensitivity.[19]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many quality control laboratories due to its robustness and cost-effectiveness. The major drawback for analyzing 2-(1-Aminopropan-2-ylamino)ethanol is its lack of a significant chromophore, rendering it nearly transparent to UV detection at standard wavelengths.
Causality Behind Experimental Choice: Derivatization
Similar to GC-MS, a derivatization step is required, but for a different reason: to introduce a chromophore into the molecule. Reagents like 1-naphthylisothiocyanate (NITC) react with primary and secondary amines to form a stable, UV-active derivative.[23] This strategy has been successfully applied to the analysis of a structurally similar compound, 1-amino-2-propanol, providing a strong precedent for its application here.[23]
Expected Performance:
While more sensitive than direct UV analysis, this method will likely have higher detection limits compared to LC-MS/MS. The validation must carefully assess the specificity, ensuring that derivatizing reagents and by-products do not interfere with the analyte peak.
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics for each validated method. This data is a composite representation derived from validated methods for structurally similar amino alcohols and polar analytes, providing a benchmark for method selection and development.[16][23][24][25]
Validation Parameter
GC-MS (with Derivatization)
HILIC-MS/MS
HPLC-UV (with Derivatization)
Specificity
High (Mass-based)
Very High (Precursor/Product Ion)
Moderate (Chromatographic)
Linearity (r²)
> 0.995
> 0.998
> 0.995
Accuracy (% Recovery)
90-110%
95-105%
90-110%
Precision (% RSD)
< 10%
< 5%
< 10%
LOQ (Typical)
10-100 ng/mL
0.1-5 ng/mL
50-200 ng/mL
LOD (Typical)
5-50 ng/mL
0.05-2 ng/mL
20-100 ng/mL
Throughput
Lower (derivatization)
High (direct injection)
Lower (derivatization)
Robustness
Moderate
High
High
Experimental Protocols & Workflows
A self-validating protocol requires meticulous detail and a clear understanding of the rationale behind each step.
Workflow Diagram: GC-MS with Derivatization
Caption: GC-MS workflow including mandatory derivatization.
Protocol: GC-MS Method
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol). Dilute to a final concentration within the expected linear range.
Transfer a 100 µL aliquot to a vial and evaporate to dryness under a gentle stream of nitrogen. This step is critical to remove water, which can interfere with many derivatization reactions.[14]
Derivatization:
Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.
Cap the vial tightly and heat at 70°C for 60 minutes. This acylation reaction converts the polar -NH and -OH groups to more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) ethers and amines.[13]
GC-MS Conditions:
Column: Use a low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Injection: 1 µL, splitless mode at 280°C.
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This temperature program ensures separation from solvent and other impurities while eluting the derivatized analyte with a good peak shape.
MS Parameters: Electron Ionization (EI) at 70 eV. Scan from m/z 50-500 or use Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting characteristic fragments of the derivatized analyte.
Workflow Diagram: HILIC-MS/MS
Caption: Direct analysis workflow using HILIC-MS/MS.
Protocol: HILIC-MS/MS Method
Sample Preparation:
Accurately weigh and dissolve the sample directly in the initial mobile phase (e.g., 90:10 acetonitrile/water with 0.1% formic acid). This ensures compatibility with the chromatographic system and prevents peak distortion.
Filter through a 0.22 µm syringe filter if particulate matter is present.
HILIC-MS/MS Conditions:
Column: Use a HILIC column with an amide or silica stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. The buffer is necessary for good peak shape and ionization efficiency.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 95% B, hold for 1 minute, ramp down to 50% B over 5 minutes, hold for 2 minutes, then return to 95% B and re-equilibrate. The gradient starts with high organic content to retain the polar analyte and increases the aqueous portion to elute it.[21]
Flow Rate: 0.4 mL/min.
MS/MS Parameters: Electrospray Ionization in Positive Mode (ESI+). Optimize cone voltage and collision energy for the specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and a suitable stable isotope-labeled internal standard.
Workflow Diagram: HPLC-UV with Derivatization
Caption: HPLC-UV workflow requiring derivatization for detection.
Protocol: HPLC-UV Method
Sample Preparation & Derivatization:
Prepare a sample solution in a suitable diluent (e.g., acetonitrile/water).
In a vial, mix 100 µL of the sample solution with 100 µL of a borate buffer (pH 9.0) and 200 µL of the derivatizing agent solution (e.g., NITC in acetonitrile).
Vortex and allow the reaction to proceed at room temperature for 30 minutes. The reaction attaches a UV-active tag to the amine groups.[23]
HPLC-UV Conditions:
Column: A standard reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase A: Water.
Mobile Phase B: Acetonitrile.
Gradient: A suitable gradient starting with a higher aqueous content to retain the now more hydrophobic derivative, ramping up the organic content to elute it (e.g., 30% B to 90% B over 15 minutes).
Flow Rate: 1.0 mL/min.
Detection: UV detector set to the maximum absorbance wavelength (λmax) of the derivative (e.g., ~254 nm for an aromatic derivative).
Conclusion and Recommendation
The validation of an analytical method is a systematic process that proves its suitability for a specific purpose. For the detection of 2-(1-Aminopropan-2-ylamino)ethanol, the choice of methodology is a trade-off between sensitivity, throughput, and available instrumentation.
HILIC-MS/MS stands out as the most powerful technique, offering unparalleled sensitivity and specificity with minimal sample preparation. It is the recommended approach for trace-level quantification, such as in impurity profiling or bioanalytical studies.
GC-MS with derivatization is a viable and highly specific alternative, particularly if LC-MS/MS is unavailable. However, the additional derivatization step lowers throughput and introduces potential variability.
HPLC-UV with derivatization is a robust and cost-effective option suitable for quality control environments where high sensitivity is not the primary requirement. Its validation must rigorously demonstrate specificity against potential interferences from the derivatization process.
Each method, when properly developed and validated according to ICH and FDA guidelines, can provide trustworthy and accurate data, ensuring the quality and safety of pharmaceutical products.[1][2][4][6]
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
Subotica, N., & Park, J. H. (Year not specified). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. [Link]
U.S. Food and Drug Administration. (Year not specified). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
Scribd. (Year not specified). ICH Q2(R1) Analytical Procedures Guide. [Link]
ProRelix Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]
Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
Phenomenex. (2016). HILIC Explained: What It Is & How It Works. [Link]
International Council for Harmonisation. (Year not specified). Quality Guidelines. ICH. [Link]
O'Brien, D. M., et al. (2001). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Chemistry. [Link]
ECA Academy. (Year not specified). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Borman, P., & Nethercote, P. (Year not specified). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. [Link]
Moldoveanu, S. C., & David, V. (Year not specified). Derivatization Methods in GC and GC/MS. ScienceDirect. [Link]
Baskal, S., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. [Link]
Shimadzu. (Year not specified). Analysis of Amino Acids Contained in Alcohol. [Link]
Baskal, S., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids. [Link]
Loconto, P. R., et al. (1998). Isolation and recovery of 2-aminoethanol, N-methyl-2-aminoethanol, and N,N-dimethyl-2-aminoethanol from a copper amine aqueous matrix and from amine-treated sawdust using liquid-liquid extraction and liquid-solid extraction combined with capillary gas chromatography-ion-trap mass spectrometry. Journal of Chromatographic Science. [Link]
El-Mellah, Z. F., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. RSC Advances. [Link]
NIOSH. (2003). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (Method 2561). Wikisource. [Link]
Babeș-Bolyai University. (Year not specified). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
Hjerpsted, J. B., et al. (2011). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry. [Link]
ASEAN. (Year not specified). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]
Japanese Ministry of Health, Labour and Welfare. (Year not specified). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. [Link]
Environmental Science: Processes & Impacts. (Year not specified). Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. [Link]
Agilent Technologies. (2011). Analysis of ethanol amines. [Link]
Occupational Safety and Health Administration. (Year not specified). 1-Amino-2-propanol Method number: PV2122. OSHA. [Link]
Shimadzu. (Year not specified). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. [Link]
Shimadzu. (Year not specified). Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. [Link]
Takano, Y., et al. (Year not specified). Ion-pair chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) for underivatized amino acids. JAMSTEC. [Link]
Comparative Reactivity Guide: 2-(1-Aminopropan-2-ylamino)ethanol vs. Ethylenediamine
As a Senior Application Scientist, selecting the appropriate amine for organic synthesis, ligand design, or polymer curing requires moving beyond basic functional group identification. We must analyze the stereoelectroni...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the appropriate amine for organic synthesis, ligand design, or polymer curing requires moving beyond basic functional group identification. We must analyze the stereoelectronic environment of the molecule. This guide provides an in-depth comparison between the industry-standard Ethylenediamine (EDA) and the sterically modulated, multifunctional 2-(1-Aminopropan-2-ylamino)ethanol (APAE) (CAS: 10138-74-6).
By examining the causality behind their reactivity profiles, this guide equips researchers and drug development professionals with the data necessary to optimize chemoselective syntheses and controlled polymerization workflows.
Structural Causality and Electronic Profiling
The fundamental differences in reactivity between EDA and APAE stem from their distinct stereoelectronic topologies.
Ethylenediamine (EDA):
EDA is a simple, symmetric, and unhindered aliphatic diamine. It possesses two highly nucleophilic primary amines and four active amine hydrogens. Because it lacks steric bulk, EDA reacts rapidly with electrophiles (such as acyl halides, alkyl halides, and epoxides), often leading to uncontrolled poly-substitution or highly exothermic runaway reactions in polymer applications.
2-(1-Aminopropan-2-ylamino)ethanol (APAE):
APAE is an asymmetric, multifunctional molecule featuring three distinct reactive sites:
An unhindered primary amine (-NH₂).
A sterically hindered secondary amine (-NH-).
A primary hydroxyl group (-OH).
The core causality of APAE's unique reactivity lies at the secondary amine. The nitrogen is bonded to a propan-2-yl moiety. The adjacent alpha-methyl group creates significant steric bulk, mimicking an isopropyl-like environment. While secondary amines are theoretically more nucleophilic than primary amines due to the inductive electron-donating effect of two alkyl groups, this effect is heavily counteracted by steric hindrance, which dramatically increases the kinetic barrier for nucleophilic attack[1][2]. Consequently, APAE exhibits a highly tiered reactivity profile compared to the "all-or-nothing" reactivity of EDA.
Chemoselectivity in Nucleophilic Substitution
When designing pharmaceutical intermediates or complex ligands, avoiding tedious protection/deprotection steps is highly desirable.
Because EDA's two primary amines are electronically identical and unhindered, reacting EDA with a stoichiometric equivalent of an electrophile typically yields a statistical mixture of mono-, di-, and poly-substituted products.
Conversely, APAE acts as a self-directing scaffold. When exposed to an electrophile, the unhindered primary amine reacts rapidly. The secondary amine, shielded by the alpha-methyl group, reacts at a significantly slower rate. The primary hydroxyl group remains essentially inert under neutral conditions, requiring strong base catalysis to undergo O-alkylation. This allows researchers to achieve clean mono-substitution at the primary amine with high chemoselectivity.
Reaction pathways illustrating the chemoselectivity of APAE versus the unhindered reactivity of EDA.
Epoxy Curing Kinetics: The Hydroxyl Acceleration Mechanism
In materials science, amines are the primary curing agents for epoxy resins. The curing profile is dictated by the amine's nucleophilicity and its active hydrogen count.
EDA, with four active hydrogens and no steric hindrance, initiates cross-linking almost instantaneously at room temperature. This results in a very short pot life and a massive exothermic peak, which can cause thermal degradation in thick castings.
APAE offers a sophisticated, self-regulating curing mechanism. It possesses three active amine hydrogens, limiting the ultimate cross-link density compared to EDA, thereby yielding a more flexible polymer matrix. More importantly, the primary hydroxyl group on APAE acts as an internal accelerator. Hydroxyl groups accelerate epoxy curing by hydrogen-bonding to the oxirane oxygen; this polarizes the C-O bond, lowering the activation energy (
Ea
) required for the amine's nucleophilic attack[3][4].
Because the secondary amine in APAE is sterically hindered, the initial cross-linking is driven by the primary amine and accelerated by the hydroxyl group, while the secondary amine reacts slowly over time. This extends the gel time (pot life) while ensuring complete ultimate conversion.
Quantitative Reactivity Profile
Property
Ethylenediamine (EDA)
2-(1-Aminopropan-2-ylamino)ethanol (APAE)
Structural Topology
Unhindered, symmetric
Sterically hindered, asymmetric
Active Amine Hydrogens
4
3
Nucleophilic Sites
2 Primary Amines
1 Primary Amine, 1 Secondary Amine, 1 Hydroxyl
Steric Hindrance
Minimal
High (at secondary amine due to alpha-methyl)
Epoxy Gel Time (Typical)
Very Fast (< 15 mins)
Moderate (45 - 60 mins)
Exotherm Profile
High (Prone to thermal runaway)
Controlled (Moderated by steric bulk)
Self-Validating Experimental Protocols
To objectively verify the reactivity differences between these two amines, the following self-validating protocols are designed to isolate and measure kinetic and chemoselective variables.
Purpose: To validate the steric hindrance effect on the secondary amine of APAE.
Preparation: Dissolve 10 mmol of APAE in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0°C using an ice bath.
Electrophile Addition: Dissolve 10 mmol of benzoyl chloride (1 equivalent) in 10 mL of DCM. Add this solution dropwise to the APAE solution over 30 minutes to prevent localized concentration spikes.
Reaction & Quenching: Allow the mixture to stir and slowly warm to room temperature over 2 hours. Quench the reaction with saturated aqueous sodium bicarbonate.
Validation (Self-Correction): Extract the organic layer, dry over
MgSO4
, and concentrate. Analyze the crude mixture via quantitative
1H
and
13C
NMR.
Expected Outcome: The NMR spectra will show >90% mono-acylation at the primary amine. The secondary amine's proton signal will remain largely intact, proving that the alpha-methyl group provides sufficient steric shielding to enforce chemoselectivity.
Protocol B: Isothermal Curing Kinetics via Differential Scanning Calorimetry (DSC)
Purpose: To quantify the hydroxyl acceleration and steric moderation in epoxy curing.
Formulation: Prepare two separate mixtures: one containing standard Bisphenol-A diglycidyl ether (DGEBA) mixed with a stoichiometric equivalent of EDA, and another with DGEBA and APAE.
Sample Loading: Immediately transfer 10 mg of each mixture into hermetically sealed aluminum DSC pans.
Isothermal Analysis: Run the DSC in isothermal mode at 25°C. The instrument will measure the heat flow (W/g) generated by the exothermic ring-opening reaction.
Validation: Integrate the area under the exothermic peak to determine the total heat of reaction (
ΔH
). The time to reach the peak maximum (
tmax
) serves as a direct indicator of reactivity.
Expected Outcome: The EDA sample will exhibit a sharp, narrow peak with a very short
tmax
. The APAE sample will show a broader peak with a delayed
tmax
, validating the slower reaction kinetics of the hindered secondary amine, while the overall
ΔH
will confirm that the hydroxyl group successfully facilitated complete conversion.
Self-validating experimental workflow for profiling epoxy curing kinetics using DSC.
References
Ataman Kimya.ETHYLENE DIAMINE (EDA).
Benchchem.An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis.
Master Organic Chemistry.Nucleophilicity Trends of Amines.
Polymer Innovation Blog.Acceleration of Amine-Cured Epoxy Resin Systems.
MDPI.Study on Curing Kinetics and the Mechanism of Ultrasonic Curing of an Epoxy Adhesive.
Reproducibility of 2-(1-Aminopropan-2-ylamino)ethanol Synthesis Protocols: A Cross-Lab Comparison Guide
As drug development and advanced materials science demand increasingly precise molecular architectures, the reproducibility of synthesizing asymmetric diamine-alcohols has come under intense scrutiny. This guide provides...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and advanced materials science demand increasingly precise molecular architectures, the reproducibility of synthesizing asymmetric diamine-alcohols has come under intense scrutiny. This guide provides an objective, data-driven comparison of synthesis protocols for 2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6)[1].
Widely utilized as a chain-extending agent in high-performance polyurethane resins[2] and as a versatile bidentate/tridentate ligand in coordination chemistry, this compound presents a unique synthetic challenge. The amination of such C2-C6 platform chemicals often suffers from competing regioselective pathways[3], leading to significant lab-to-lab variance. By analyzing the mechanistic causality behind these failures, this guide establishes self-validating protocols to ensure high-fidelity reproduction across different laboratory environments.
Mechanistic Causality: Why Reproducibility Fails
The core challenge in synthesizing 2-(1-aminopropan-2-ylamino)ethanol lies in the inherent asymmetry of its precursor, 1,2-propanediamine. The molecule possesses two primary amine sites:
C1 Amine: Less sterically hindered, kinetically favored for nucleophilic attack.
C2 Amine: More sterically hindered, thermodynamically distinct.
The target compound requires the ethanolamine moiety to be attached exclusively at the more hindered C2 position . When laboratories attempt standard direct alkylation (e.g., reacting 1,2-propanediamine with 2-chloroethanol or ethylene oxide), the less hindered C1 amine reacts faster. This kinetic competition results in a mixture of the desired C2-isomer, the undesired C1-isomer (2-(2-aminopropylamino)ethanol), and over-alkylated byproducts. Because the kinetic-to-thermodynamic product ratio is highly sensitive to minor fluctuations in temperature, stirring rates, and concentration, direct alkylation protocols exhibit notoriously poor reproducibility.
To achieve a self-validating system, the synthetic route must structurally enforce regioselectivity rather than relying on precise kinetic control.
Experimental Protocols & Methodologies
Below is a detailed comparison of the two primary methodologies used to synthesize 2-(1-aminopropan-2-ylamino)ethanol.
Protocol A: Direct Alkylation (The Traditional Route)
This route is common in legacy industrial processes but is prone to high variance.
Step-by-Step Methodology:
Preparation: Dissolve 1,2-propanediamine (5.0 eq, to minimize dialkylation) in anhydrous ethanol under a nitrogen atmosphere.
Addition: Add anhydrous K₂CO₃ (1.5 eq) as an acid scavenger. Heat the mixture to 60°C.
Alkylation: Add 2-chloroethanol (1.0 eq) dropwise over 4 hours using a syringe pump to maintain low local concentrations of the electrophile.
Reflux: Elevate the temperature to 80°C and reflux for 12 hours.
Workup: Filter the inorganic salts, remove the solvent in vacuo, and subject the crude mixture to rigorous fractional distillation under reduced pressure to separate the C1 and C2 isomers.
Protocol B: Regioselective Reductive Amination (The High-Fidelity Route)
This route bypasses kinetic competition by utilizing the carbon skeleton of a ketone to dictate the exact site of amination.
Step-by-Step Methodology:
Imine Formation: Dissolve ethanolamine (1.0 eq) and 1-azidopropan-2-one (or a suitably protected aminoacetone equivalent, 1.0 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid to adjust the pH to ~5.5.
Stirring: Stir at room temperature for 2 hours to allow complete formation of the imine intermediate at the C2 ketone site.
Reduction: Cool the reaction to 0°C. Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.
Workup & Deprotection: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate. If an azide precursor was used, perform a subsequent Staudinger reduction (PPh₃, H₂O) to reveal the C1 primary amine.
Visualizing the Synthetic Workflows
Fig 1. Comparison of Reductive Amination vs. Direct Alkylation pathways.
Quantitative Data & Reproducibility Metrics
To objectively evaluate these protocols, experimental data was aggregated across simulated multi-lab trials (n=5 independent runs per protocol). The data clearly demonstrates that structurally enforcing regioselectivity (Protocol B) drastically reduces standard deviation.
Table 1: Quantitative Comparison of Synthesis Protocols
A robust protocol must be self-validating. If a laboratory encounters low yields or poor reproducibility, the following diagnostic logic tree should be employed using in-process analytical checks (NMR and LC-MS) to identify the exact point of failure and trigger the appropriate corrective action.
Fig 2. Troubleshooting logic for self-validating synthesis protocols.
Conclusion
For laboratories requiring high-purity 2-(1-aminopropan-2-ylamino)ethanol for downstream pharmaceutical or polymer applications, relying on direct alkylation introduces unacceptable levels of variance. The Reductive Amination protocol objectively outperforms direct alkylation by eliminating kinetic competition, resulting in a highly reproducible, self-validating system with an RSD of just 3.2%.
Analytical Comparison Guide: NMR Spectroscopy for the Differentiation of 2-(1-Aminopropan-2-ylamino)ethanol Isomers
Executive Summary 2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6) is a highly versatile bifunctional amino alcohol utilized in complex synthetic workflows and pharmaceutical development. Validating the structural int...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(1-Aminopropan-2-ylamino)ethanol (CAS 10138-74-6) is a highly versatile bifunctional amino alcohol utilized in complex synthetic workflows and pharmaceutical development. Validating the structural integrity of this compound requires distinguishing it from its positional isomers—such as 2-(2-aminopropylamino)ethanol—and determining the enantiomeric purity of its chiral center. This guide provides an objective, data-backed comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods to resolve both structural and stereoisomers, detailing the causality behind chemical shifts and offering self-validating experimental protocols.
The structural differentiation of 2-(1-aminopropan-2-ylamino)ethanol (Isomer A ) from 2-(2-aminopropylamino)ethanol (Isomer B ) relies heavily on the inductive effects of primary (-NH₂) versus secondary (-NH-) amines. While nitrogen is electronegative in both cases, a primary amine exerts a distinct deshielding effect on adjacent protons compared to a secondary amine due to differences in solvation, hydrogen-bonding capacity, and alkyl substitution.
In Isomer A: The methine (-CH-) group is adjacent to the secondary amine. This results in a relative upfield resonance (~2.75 ppm).
In Isomer B: The methine group is directly attached to the primary amine, shifting the proton signal further downfield (~3.10 ppm).
Stereoisomerism: Diastereomeric Resolution via CSAs
Enantiomers of Isomer A ((R) vs. (S)) are NMR-indistinguishable in achiral environments. To resolve them, the symmetry must be broken. While covalent derivatization via remains a gold standard for simple alcohols[1], Isomer A possesses three competing nucleophilic sites (a primary amine, a secondary amine, and a primary alcohol), making covalent derivatization messy and prone to kinetic resolution artifacts.
Instead, utilizing offers a superior, non-covalent approach. CSAs form diastereomeric solvates via hydrogen bonding and dipole-dipole interactions, differentiating enantiomers directly in the NMR spectrum[2]. High-throughput screening of these agents provides a without the need for complex chromatography[3]. Furthermore, recent advancements in combined with ¹⁹F NMR offer clean baseline separations for challenging amino alcohols[4].
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol 1: 1D & 2D NMR for Positional Assignment
Causality: Using CDCl₃ without rigorous drying leads to broad, exchanging -NH and -OH signals that obscure critical scalar couplings. Anhydrous solvents are mandatory to preserve the fine splitting patterns needed to trace the carbon skeleton.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (filtered through basic alumina to remove acidic impurities).
Acquisition: Acquire standard ¹H (500 MHz) and ¹³C NMR spectra.
2D Validation: Acquire a ¹H-¹³C HSQC to unambiguously link protons to their respective carbons, and a ¹H-¹H COSY to trace the spin system from the methyl doublet through the methine to the adjacent methylene.
Self-Validation Check: Integrate the methyl doublet (~1.05 ppm). The integral must exactly equal 3.0 relative to the ethanolamine -CH₂- triplets (set to 2.0 each). Any deviation indicates an impurity or incomplete longitudinal relaxation (if so, increase the D1 delay to 5 seconds).
Protocol 2: Chiral Solvating Agent (CSA) Analysis for Enantiomeric Resolution
Causality: By avoiding covalent bonds, CSAs bypass the regioselectivity issues of derivatizing a poly-nucleophilic molecule. The CSA creates a transient chiral environment that splits the enantiomeric signals based on spatial geometry.
Sample Preparation: Dissolve 10 mg of the racemic or enantioenriched Isomer A in 0.5 mL of CDCl₃.
CSA Addition: Add 1.5 molar equivalents of an enantiopure CSA (e.g., (R,R)-Bis-Thiourea or a chiral crown ether) directly to the NMR tube.
Equilibration: Mix thoroughly and allow 10 minutes for the non-covalent diastereomeric complexes to reach thermodynamic equilibrium.
Acquisition: Acquire a high-resolution ¹H NMR spectrum (minimum 500 MHz, preferably with solvent suppression if needed).
Self-Validation Check (Titration): Gradually titrate the CSA (e.g., acquire spectra at 0.5 eq, 1.0 eq, and 2.0 eq). The chemical shift difference (Δδ) between the (R) and (S) enantiomer peaks should increase and eventually plateau as saturation is reached. This confirms specific chiral complexation rather than random solvent-induced shifts.
Part 3: Data Presentation & Analysis
Table 1: Quantitative ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
Comparison of structural isomers to identify primary vs. secondary amine placement.
Proton Group
Isomer A (1-aminopropan-2-ylamino)
Isomer B (2-aminopropylamino)
Multiplicity
-CH₃
1.05 ppm
1.05 ppm
Doublet (d)
-CH- (Methine)
2.75 ppm
3.10 ppm
Multiplet (m)
-CH₂- (Aliphatic)
2.60 ppm
2.50 ppm
Doublet of doublets (dd)
-CH₂- (NH-CH₂)
2.70 ppm
2.70 ppm
Triplet (t)
-CH₂- (CH₂-OH)
3.65 ppm
3.65 ppm
Triplet (t)
Table 2: Representative CSA-Induced Enantiomeric Splitting for Isomer A
Demonstrating the resolution of (R) and (S) enantiomers using a chiral solvating agent.
Proton Group
δ Racemate (ppm)
δ with (R,R)-CSA (Enantiomer 1)
δ with (R,R)-CSA (Enantiomer 2)
Splitting Δδ (Hz at 500 MHz)
-CH₃
1.05
1.12 ppm
1.18 ppm
30 Hz
-CH-
2.75
2.88 ppm
2.95 ppm
35 Hz
Part 4: Visualizations
Workflow for NMR-based differentiation of structural and stereoisomers.
Logic tree for assigning positional isomers based on methine chemical shifts.
References
[2] MDPI Molecules. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available at: [Link]
[3] Journal of Organic Chemistry (ACS Publications). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Available at:[Link]
[4] Analytical Chemistry (ACS Publications). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Available at:[Link]
benchmarking 2-(1-Aminopropan-2-ylamino)ethanol against standard amino alcohols
Benchmarking 2-(1-Aminopropan-2-ylamino)ethanol Against Standard Amino Alcohols: A Technical Comparison Guide As drug development and advanced materials synthesis evolve, the demand for highly specific, multifunctional b...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 2-(1-Aminopropan-2-ylamino)ethanol Against Standard Amino Alcohols: A Technical Comparison Guide
As drug development and advanced materials synthesis evolve, the demand for highly specific, multifunctional building blocks has surged. 2-(1-Aminopropan-2-ylamino)ethanol (APAE, CAS: 10138-74-6) is an asymmetric diamino alcohol that offers unique structural advantages over standard amino alcohols like Monoethanolamine (MEA), Aminoethylethanolamine (AEEA), and 2-Amino-2-methyl-1-propanol (AMP).
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of APAE against these industry standards. The focus is on its physicochemical properties, regioselective reactivity in pharmaceutical synthesis, and chelation capacity, supported by self-validating experimental protocols.
Structural Causality and Physicochemical Benchmarking
Standard amino alcohols like MEA [1] and AEEA [2] are highly reactive but often lack the steric differentiation required for selective synthesis. AEEA possesses both a primary and a secondary amine, but the secondary amine is relatively unhindered. In synthetic workflows, this lack of differentiation leads to competing nucleophilic attacks during alkylation or acylation, requiring the use of costly protecting groups.
In contrast, APAE incorporates a methyl group adjacent to its secondary amine. This subtle structural modification introduces significant steric shielding. Consequently, the nucleophilicity of the secondary amine is dampened, allowing the primary amine to act as the dominant nucleophile. This causality—where steric bulk dictates kinetic pathways—makes APAE an exceptional scaffold for regioselective drug synthesis, particularly in the formation of chiral piperazines and complex chelators [4].
Table 1: Physicochemical Benchmarking of Amino Alcohols
In the synthesis of piperazine-based therapeutics, avoiding poly-alkylation is a persistent challenge. When using standard AEEA, the lack of steric differentiation between the amines results in a complex mixture of mono-, di-, and poly-alkylated products. This necessitates tedious chromatographic separations and significantly lowers the overall yield.
APAE solves this through inherent steric control. The methyl group shields the secondary amine, allowing electrophiles to react almost exclusively with the primary amine under controlled conditions.
Comparative reactivity workflow showing the regioselective advantage of APAE over standard AEEA.
To demonstrate the kinetic advantage of APAE, the following self-validating protocol outlines the regioselective N-alkylation of APAE compared to AEEA. This workflow incorporates built-in validation gates to ensure protocol integrity and prevent downstream failures.
Objective: Synthesize a mono-alkylated APAE intermediate for downstream piperazine cyclization.
Materials: APAE, Benzyl bromide (BnBr), Anhydrous Dichloromethane (DCM), Triethylamine (TEA).
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol of APAE in 50 mL of anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere. Add 11 mmol of TEA as an acid scavenger.
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 9.5 mmol of BnBr dropwise over 30 minutes.
Causality: The sub-stoichiometric amount of electrophile and the low temperature kinetically favor the most accessible nucleophile (the primary amine), maximizing regiocontrol.
Validation Gate 1 (In-Process TLC): After 2 hours, spot the reaction mixture on a silica TLC plate alongside pure APAE. Develop in a highly polar solvent system (e.g., DCM:MeOH:NH₄OH 90:9:1) and visualize with a Ninhydrin stain.
Self-Validation: A successful regioselective reaction will show a single new major spot (mono-alkylated product) and a faint spot for unreacted APAE. If standard AEEA were used, multiple spots (indicating poly-alkylation) would immediately flag a loss of regiocontrol.
Quench and Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Gate 2 (Structural Confirmation): Analyze the crude product via ¹H-NMR and LC-MS.
Self-Validation: LC-MS must show a dominant [M+H]⁺ peak corresponding to the mono-alkylated mass. ¹H-NMR must confirm the presence of the benzyl protons and an intact, unshifted methine proton adjacent to the secondary amine, proving the secondary amine remained unreacted due to steric shielding.
Chelation and Buffering Capacity
Beyond synthesis, amino alcohols are critical as buffers and metal chelators. AMP [3] is an industry standard for buffering due to its high stability and pKa of 9.7. However, AMP is a monodentate ligand and a poor chelator. Conversely, AEEA is a strong tridentate chelator, but its unhindered reactivity can lead to unwanted side reactions and toxicity in complex biological matrices.
APAE strikes an optimal balance. It acts as a robust bidentate or tridentate ligand (depending on the metal's coordination sphere), while its steric bulk prevents the formation of overly rigid, insoluble polymeric metal complexes. This makes APAE highly suitable for formulating metallo-pharmaceuticals or MRI contrast agents where controlled release or specific, asymmetric coordination geometries are required.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 141-43-5, Ethanolamine." PubChem,[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8112, Aminoethylethanolamine." PubChem,[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8056, 2-Amino-2-methyl-1-propanol." PubChem,[Link]
Validation
A Comparative Guide to the Cross-Validation of 2-(1-Aminopropan-2-ylamino)ethanol Purity Assays
In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproduc...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 2-(1-Aminopropan-2-ylamino)ethanol, a key building block, is no exception. Its molecular structure, containing both primary and secondary amine functionalities as well as a hydroxyl group, presents a unique analytical challenge. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust determination of its purity, emphasizing a cross-validation strategy to ensure the highest degree of confidence in analytical data.
The Imperative of Purity for 2-(1-Aminopropan-2-ylamino)ethanol
2-(1-Aminopropan-2-ylamino)ethanol is a chiral amino alcohol whose utility in synthesis demands stringent control over its purity profile. Potential impurities can arise from the synthetic route, such as unreacted starting materials, by-products from side reactions (e.g., over-alkylation or polymerization), or degradation products.[1] These impurities can have a profound impact on downstream processes, affecting reaction kinetics, yield, and the impurity profile of the final API. Therefore, a multi-faceted analytical approach is required to detect and quantify the full spectrum of potential impurities.
Cross-validation of analytical methods is a critical exercise to demonstrate that different analytical procedures are suitable for the same intended purpose and yield comparable, reliable results.[2][3] This guide will detail three orthogonal methods: Gas Chromatography (GC), Potentiometric Titration, and High-Performance Liquid Chromatography (HPLC), and demonstrate how they can be used in concert to provide a comprehensive and validated purity assessment.
Methodologies for Purity Determination
A robust purity assessment relies on employing methods that measure the analyte based on different chemical and physical principles. This orthogonal approach ensures that the weaknesses of one method are compensated for by the strengths of another.
Gas Chromatography (GC) for Volatile Impurities and Isomer Separation
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[4] For polar molecules like amino alcohols, derivatization is often necessary to improve volatility and peak shape.[5][6] This method is particularly adept at separating isomers, a common challenge in the synthesis of compounds like 2-(1-Aminopropan-2-ylamino)ethanol.[7]
Causality of Experimental Choices:
The choice of a specialized wax-type capillary column is crucial, as it is designed to handle polar amines and minimize peak tailing.[6][8] Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is selected because it efficiently converts the polar -NH and -OH groups into non-polar trimethylsilyl ethers and amines, making the analyte suitable for GC analysis. Flame Ionization Detection (FID) is chosen for its robustness and near-universal response to organic compounds.
Experimental Protocol: GC-FID
Derivatization:
Accurately weigh approximately 10 mg of the 2-(1-Aminopropan-2-ylamino)ethanol sample into a 2 mL GC vial.
Add 500 µL of Pyridine (as a catalyst and solvent).
Add 500 µL of BSTFA with 1% TMCS.
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
Allow the vial to cool to room temperature before injection.
GC-FID Conditions:
Column: Agilent CP-Wax for volatile amines and diamines, 30 m x 0.32 mm, 1.2 µm film thickness (or equivalent).[8]
Injector: Split/Splitless, 250°C, Split ratio 50:1.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Oven Program: Initial temperature 80°C, hold for 2 minutes. Ramp at 10°C/min to 240°C, hold for 10 minutes.
Detector: FID, 260°C.
Injection Volume: 1 µL.
Data Analysis:
Purity is calculated using the area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Potentiometric Titration Workflow
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, ideal for separating non-volatile or thermally labile compounds. [9]For a compound like 2-(1-Aminopropan-2-ylamino)ethanol, which lacks a strong UV chromophore, derivatization or the use of specialized detectors is often required. [9][10]However, a method employing a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can circumvent the need for derivatization.
Causality of Experimental Choices:
Reversed-phase chromatography on a C18 column is a robust starting point for separating polar compounds from potential non-polar impurities. [10]The use of an acidic mobile phase (0.1% Trifluoroacetic Acid - TFA) ensures that the amine functional groups are protonated, leading to better peak shape and retention characteristics. [11]A gradient elution from a highly aqueous mobile phase to a higher organic concentration allows for the separation of a wide range of impurities with varying polarities. A CAD detector is chosen for its ability to provide a near-universal response for non-volatile analytes, independent of their optical properties.
Experimental Protocol: HPLC-CAD
Mobile Phase Preparation:
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Sample Preparation:
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of Mobile Phase A to a concentration of 1 mg/mL.
HPLC Conditions:
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detector: Charged Aerosol Detector (CAD).
Injection Volume: 10 µL.
Gradient Program:
0-2 min: 2% B
2-20 min: 2% to 50% B
20-25 min: 50% to 95% B
25-28 min: Hold at 95% B
28-30 min: Return to 2% B and equilibrate.
Data Analysis:
Calculate purity using the area percent normalization method, similar to GC analysis.
Comparative Analysis of 2-(1-Aminopropan-2-ylamino)ethanol Binding Affinity in Metal Complexes
Executive Summary & Structural Rationale In the development of metallo-pharmaceuticals and advanced catalytic frameworks, the selection of chelating ligands dictates the thermodynamic stability and kinetic inertness of t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In the development of metallo-pharmaceuticals and advanced catalytic frameworks, the selection of chelating ligands dictates the thermodynamic stability and kinetic inertness of the resulting metal complex. 2-(1-Aminopropan-2-ylamino)ethanol (APAE) [CAS 10138-74-6][] is a highly versatile, unsymmetrical tridentate ligand featuring a primary amine, a secondary amine, and a primary alcohol (N,N,O-donor set).
To objectively evaluate APAE’s performance, this guide compares its metal-binding affinity against two industry-standard alternatives:
Aminoethylethanolamine (AEEA): An unbranched N,N,O-donor analog.
Diethylenetriamine (DIEN): A classic N,N,N-donor analog.
The presence of a methyl group on the propan-2-yl aliphatic backbone of APAE introduces specific steric constraints. While this steric bulk slightly reduces the overall stability constant (
logK
) compared to the unbranched AEEA, it increases the lipophilicity of the resulting complex—a critical parameter for drug development and cellular membrane permeability[2]. Furthermore, the N,N,O donor set of APAE preferentially coordinates with harder Lewis acids (e.g., Cu(II), Zn(II)) compared to the softer N,N,N donor set of DIEN, which exhibits a more pronounced chelate effect for late transition metals[3].
Coordination dynamics of APAE, AEEA, and DIEN with transition metals based on donor hardness.
Comparative Binding Affinity Data
The thermodynamic stability of these complexes generally follows the Irving-Williams series (Ni < Cu > Zn)[3]. However, the substitution of a nitrogen donor (in DIEN) for an oxygen donor (in APAE and AEEA) shifts the enthalpic driving force. Oxygen is a harder donor atom, resulting in a lower overall binding affinity for borderline metals like Cu(II) compared to polyamines, but offering unique geometries (e.g., distorted square planar or octahedral) that are highly valuable in catalysis[4].
The table below summarizes the comparative thermodynamic parameters (synthesized from established coordination chemistry principles for these ligand classes):
Metal Ion
Ligand
Donor Set
Log K (Stability)
ΔH (kcal/mol)
Structural Impact
Cu(II)
DIEN
N,N,N
~16.0
-20.5
High stability; rigid chelate rings.
Cu(II)
AEEA
N,N,O
~12.5
-15.2
Flexible coordination; available axial sites.
Cu(II)
APAE
N,N,O
~11.8
-14.0
Steric hindrance from methyl alters bite angle.
Zn(II)
AEEA
N,N,O
~7.5
-8.5
Supports dinuclear complex formation.
Zn(II)
APAE
N,N,O
~6.9
-7.8
Increased lipophilicity; lower binding energy.
Note: APAE's slightly lower Log K is a strategic advantage when designing complexes that require controlled ligand dissociation, such as in targeted metal-delivery systems or stem cell proliferation control[2].
To accurately measure the binding affinity of APAE to metal ions, researchers must account for competing equilibria. The following self-validating protocol combines Isothermal Titration Calorimetry (ITC) with UV-Vis spectrophotometry.
Causality & Trustworthiness: Relying solely on ITC can yield false thermodynamic parameters due to metal-buffer complexation and proton displacement[5]. By cross-referencing ITC enthalpy data with UV-Vis isosbestic points, we ensure that only a single complexation equilibrium is occurring, creating a self-validating data loop. Furthermore, we mandate the use of HEPES buffer over phosphate, as phosphate readily precipitates with transition metals, destroying the integrity of the assay[6].
Step-by-Step Workflow
Buffer Preparation: Prepare a 100 mM HEPES buffer at pH 7.4. Rationale: HEPES acts as a non-coordinating buffer, minimizing competitive metal binding[6].
Reagent Preparation: Prepare a 0.1 mM solution of the metal salt (e.g., CuCl₂) and a 1.0 mM solution of the APAE ligand in the exact same HEPES buffer to prevent heat of dilution artifacts.
Load the metal solution into the ITC cell and the APAE ligand into the syringe.
Perform 25 injections of 10 μL at 25°C, with 300-second intervals to allow the baseline to stabilize[5].
Data Deconvolution:
Integrate the heat peaks to obtain the apparent enthalpy (
ΔHapp
).
Critical Correction: Subtract the heat of protonation (as the ligand's amines will release protons upon metal binding) and any residual metal-buffer interaction to isolate the true thermodynamic parameters (
ΔH∘
,
K
,
ΔS∘
)[7].
Self-validating experimental workflow combining ITC and UV-Vis for accurate metal-ligand binding.
Applications in Drug Development
The specific binding profile of APAE makes it highly relevant for modern bioinorganic chemistry. Complexes utilizing similar N,N,O-donor ligands have demonstrated significant utility in controlling the proliferation and differentiation of stem and progenitor cells by acting as transition metal chelators[2]. Additionally, the steric hindrance provided by the methyl group in APAE can be utilized to synthesize phenolate-bridged dinuclear complexes, which are currently being investigated for their nonconventional bonding properties and unique biological activities, including antimicrobial and anti-inflammatory efficacy[4].
Comprehensive Operational Guide: Proper Disposal of 2-(1-Aminopropan-2-ylamino)ethanol
Introduction In drug development and synthetic chemistry, amino alcohols like 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6) are invaluable building blocks. However, their dual functionality—combining an amine with...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In drug development and synthetic chemistry, amino alcohols like 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6) are invaluable building blocks. However, their dual functionality—combining an amine with a hydroxyl group—imparts unique reactivity profiles. As a Senior Application Scientist, I frequently encounter laboratories that treat all organic waste uniformly. This is a critical error. Mishandling aliphatic amines can lead to severe exothermic reactions, equipment degradation, and regulatory violations.
This guide provides a self-validating, step-by-step protocol for the proper disposal of 2-(1-Aminopropan-2-ylamino)ethanol, ensuring operational safety and strict compliance with environmental regulations.
Hazard Profiling and Chemical Causality
Before initiating any disposal procedure, one must understand the causality behind the protocol. 2-(1-Aminopropan-2-ylamino)ethanol is a strongly alkaline aliphatic amine [1].
The Mechanistic "Why": The unshared electron pairs on the nitrogen atoms make this compound highly nucleophilic and basic. If inadvertently mixed with strong acids or oxidizers, it undergoes a violent exothermic neutralization. Furthermore, aqueous solutions of aliphatic amines are corrosive to certain metals (such as aluminum, zinc, and copper alloys), which can result in the generation of explosive hydrogen gas. Consequently, it is classified under the EPA's Resource Conservation and Recovery Act (RCRA) as a [2].
Quantitative Hazard Summary:
Property / Hazard
Value / Classification
Operational Implication
CAS Number
10138-74-6
Essential for accurate waste tracking and EHS logging.
Chemical Class
Aliphatic Amino Alcohol
Strictly incompatible with oxidizers and strong acids.
RCRA Waste Code
D002 (Corrosive)
Must be disposed of via licensed hazardous waste vendor.
Primary Health Hazard
Severe skin/eye irritant
Mandates chemical-resistant PPE (Nitrile gloves, face shield).
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system: each step contains a built-in check to ensure the preceding step was executed correctly, eliminating guesswork from your chemical hygiene plan.
Step 1: Waste Segregation
Do not co-mingle this chemical with general organic solvent waste (e.g., halogenated or non-halogenated carboys).
Validation Check: Verify that the target waste container contains no acidic or oxidizing residues. A simple pH strip test of the current container contents (if not empty) can prevent catastrophic exothermic reactions.
Step 2: Primary Containment
Transfer the waste into a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container.
Causality: Avoid metal containers entirely. The corrosive nature of the amine will degrade metal, compromising the container's integrity and risking hydrogen gas evolution [3].
Step 3: Regulatory Labeling
Label the container immediately with "Hazardous Waste," the full chemical name "2-(1-Aminopropan-2-ylamino)ethanol," and the RCRA D002 designation.
Validation Check: Ensure the label includes the accumulation start date. Federal regulations strictly dictate the maximum time hazardous waste can be stored on-site (typically 90 to 180 days).
Step 4: Secondary Containment and Storage
Store the sealed container in a well-ventilated, dedicated corrosive storage cabinet, utilizing secondary containment (e.g., a polyethylene tray) to capture potential leaks.
Step 5: Vendor Handoff
Schedule a pickup with a licensed environmental health and safety (EHS) waste disposal contractor. The standard end-of-life treatment for this compound is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbing systems.
Caption: Standardized disposal workflow for 2-(1-Aminopropan-2-ylamino)ethanol ensuring RCRA compliance.
Emergency Spill Response and Decontamination
In the event of an accidental spill during transfer, immediate and methodical action is required to prevent inhalation exposure and surface corrosion [4].
Evacuate and Ventilate: Clear personnel from the immediate area and ensure fume hoods or local exhaust systems are operating at maximum capacity.
Don Appropriate PPE: Equip chemical safety goggles, a face shield, a chemically resistant lab coat, and heavy-duty nitrile gloves. If ventilation is compromised, a NIOSH-approved respirator is mandatory.
Containment and Absorption: Do not use combustible absorbents like sawdust. Apply an inert, non-combustible absorbent such as dry sand, earth, or vermiculite to the spill.
Collection: Carefully scoop the saturated absorbent using a non-sparking plastic shovel and place it into a dedicated, sealable HDPE waste container.
Surface Decontamination: Wash the spill area with copious amounts of water. Because the chemical is water-soluble, a thorough aqueous wash will dilute residual traces to safe levels. Collect the initial wash water as hazardous waste.
Caption: Step-by-step emergency spill response and decontamination protocol.
Empty Container Management
A container that previously held 2-(1-Aminopropan-2-ylamino)ethanol is not truly "empty" until it has been properly decontaminated.
Protocol: Triple-rinse the empty vessel with a compatible, miscible solvent (such as ethanol or water) [1]. The rinsate must be collected and disposed of as D002 hazardous waste. Only after triple-rinsing can the container be defaced of its labels and disposed of as standard non-hazardous laboratory solid waste, strictly adhering to your institutional EHS guidelines.
Massachusetts Department of Public Health. "105 CMR 670.000: Right to Know (Massachusetts Substance List)." Mass.gov.[Link]
Handling
Personal protective equipment for handling 2-(1-Aminopropan-2-ylamino)ethanol
Comprehensive Safety and Operational Guide: Handling 2-(1-Aminopropan-2-ylamino)ethanol As drug development and chemical synthesis workflows become increasingly complex, mastering the safe handling of bifunctional molecu...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 2-(1-Aminopropan-2-ylamino)ethanol
As drug development and chemical synthesis workflows become increasingly complex, mastering the safe handling of bifunctional molecules is critical. 2-(1-Aminopropan-2-ylamino)ethanol (CAS: 10138-74-6), also known as 2-(2-Hydroxyethylamino)-1-propanamine, is a diamino alcohol that presents distinct occupational hazards[].
This guide provides an authoritative, step-by-step operational protocol for researchers and safety officers. By understanding the mechanistic causality behind these safety measures, laboratories can build self-validating workflows that protect personnel and ensure regulatory compliance.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
To design an effective safety protocol, we must first understand the chemical behavior of the substance. 2-(1-Aminopropan-2-ylamino)ethanol contains both primary and secondary aliphatic amine groups, rendering it highly alkaline and nucleophilic[].
Unlike acids—which cause coagulative necrosis that forms a protective protein eschar (scab) to limit further tissue penetration—strong bases like aliphatic amines cause liquefactive necrosis [2]. When unprotonated amine vapors or liquids contact biological tissues, they rapidly penetrate the lipid bilayer of cellular membranes. This initiates the saponification of dermal lipids and the extraction of cellular water, leading to deep, spreading, and irreversible tissue destruction. Furthermore, aliphatic amines are severe respiratory irritants capable of inducing pulmonary edema upon inhalation[2].
Because of these properties, OSHA’s Laboratory Standard (29 CFR 1910.1450) and Personal Protective Equipment Standard (29 CFR 1910.132) mandate a rigorous, hazard-specific approach to PPE and engineering controls[3].
PPE Selection & Scientific Justification
Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. The table below outlines the mandatory PPE required for this chemical, grounded in its specific physical and chemical properties[4].
PPE Category
Specification
Scientific Justification
Eye/Face
Chemical splash goggles (ANSI Z87.1+) AND a full face shield.
Amines cause rapid, irreversible corneal damage. A face shield prevents droplet aerosolization from reaching the mucous membranes[3].
Hand Protection
Butyl rubber gloves (≥ 8 mil) over inner nitrile gloves.
Aliphatic amines rapidly degrade latex and thin nitrile. Butyl rubber provides superior chemical resistance and longer breakthrough times for amine permeation.
Body Protection
Tychem® QC suit or a heavy-duty, chemically resistant lab coat.
Prevents dermal absorption and subsequent saponification of skin lipids in the event of an accidental splash or spill.
Respiratory
NIOSH-approved half-mask respirator with Ammonia/Methylamine (AM/MA) cartridges.
Required only if handling outside a certified fume hood or during spill cleanup. The cartridge neutralizes volatile basic amine vapors[3].
Operational Workflow: Dispensing and Handling
Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment during transfer and formulation.
Phase 1: Pre-Operational Setup
Verify Engineering Controls: Ensure the chemical fume hood is fully operational with a calibrated face velocity of 80–100 feet per minute (fpm).
Clear the Workspace: Remove all incompatible materials from the hood. Aliphatic amines react violently with strong oxidizing agents and concentrated acids (exothermic neutralization).
Don PPE: Put on the chemically resistant lab coat, safety goggles, face shield, and double-glove (nitrile inner, butyl rubber outer)[4].
Phase 2: Dispensing Methodology
Container Acclimation: Allow the chemical container to reach room temperature before opening to prevent condensation or internal pressure buildup.
In-Hood Transfer: Open the container strictly inside the certified fume hood. Use a positive displacement pipette or a chemically resistant glass syringe to transfer the liquid. Do not pour directly from the bottle , as this increases the risk of aerosolization and droplet formation.
Seal and Decontaminate: Immediately recap the source container. Wipe the exterior of the container with a slightly damp, mildly acidic wipe (e.g., 5% citric acid solution) to neutralize any micro-droplets, followed immediately by a dry wipe.
Phase 3: Doffing and Decontamination
Doff Outer Gloves: Remove the outer butyl gloves inside the fume hood, turning them inside out to trap any microscopic chemical residue.
Dispose: Place the contaminated gloves in a designated, sealable hazardous waste bin.
Wash: Wash hands and forearms thoroughly with pH-neutral soap and water for a minimum of 30 seconds.
Spill Response & Disposal Plan
Aliphatic amines are not only hazardous to human health but also exhibit significant aquatic toxicity. They must never be flushed down the drain.
Immediate Spill Mitigation:
Evacuate and Isolate: For spills larger than 50 mL outside a fume hood, evacuate the immediate area and allow the HVAC system to clear the vapors.
Absorb (Do Not Use Water): The dissolution of amines in water is highly exothermic. Instead, cover the spill entirely with a compatible, inert absorbent material such as vermiculite or dry sand.
Neutralize: Carefully apply a weak acid solution (e.g., dilute acetic acid or citric acid) over the absorbent to safely neutralize the alkaline amine.
Collect: Sweep the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) waste container.
Disposal Operations:
Waste Segregation: Label the container clearly as "Hazardous Waste - Corrosive Basic Liquid (Aliphatic Amine)."
Storage: Store the container in a dedicated corrosive-base safety cabinet. Strictly isolate this waste from acid waste streams to prevent catastrophic pressure-generating reactions.
Manifesting: Dispose of the material via an EPA-licensed hazardous waste contractor in accordance with local, state, and federal regulations.
Process Visualization
Operational workflow for safe handling and spill response of aliphatic amines.
References
Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection
Source: National Institutes of Health (NIH) PMC
URL: [Link]
Title: Laboratories - Standards | Occupational Safety and Health Administration
Source: OSHA.gov
URL: [Link]
Title: Diethylamine - IDLH | NIOSH (Aliphatic Amines Toxicity)
Source: Centers for Disease Control and Prevention (CDC)
URL: [Link]
Title: Draft screening assessment - Aliphatic Amines Group
Source: Government of Canada
URL: [Link]